2-(2-Aminoethylamino)-pyridine dihydrochloride
Description
Properties
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGUUWHSAANPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557806 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99669-44-0 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99669-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of 2-(2-Aminoethylamino)-pyridine Dihydrochloride
Abstract
This technical guide provides a detailed exploration of 2-(2-Aminoethylamino)-pyridine Dihydrobromide, a molecule of significant interest for researchers in medicinal chemistry and materials science. Due to its structure, featuring a pyridine ring and a flexible ethylenediamine chain, this compound is an excellent bidentate chelating ligand and a versatile building block for synthesizing more complex molecules. This document outlines a robust and plausible synthetic pathway, provides a comprehensive analysis of its predicted physicochemical and spectroscopic properties, and discusses essential safety and handling protocols. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it for their specific applications.
Introduction and Chemical Identity
2-(2-Aminoethylamino)-pyridine is a derivative of 2-aminopyridine, a well-known scaffold in pharmaceutical development.[1] The introduction of an ethylamino group at the 2-position enhances its functionality, creating a molecule with three nitrogen atoms capable of acting as hydrogen bond donors or acceptors and coordinating with metal ions. This makes it a valuable synthon for creating novel pharmaceutical agents and functional materials.[2] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it more convenient for handling and for use in biological applications.
| Identifier | Details |
| IUPAC Name | N1-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride |
| Molecular Formula | C₇H₁₃Cl₂N₃ |
| Molecular Weight | 210.11 g/mol |
| Chemical Structure | ![]() |
Proposed Synthesis Pathway and Rationale
The synthesis of 2-(2-Aminoethylamino)-pyridine is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electron-deficient nature of the pyridine ring, which is susceptible to attack by strong nucleophiles, particularly when a good leaving group is present at the 2- or 4-position.
Core Rationale:
-
Reactants: The chosen reactants are 2-chloropyridine and ethylenediamine. 2-Chloropyridine serves as the electrophilic substrate, with the chlorine atom acting as an excellent leaving group. Ethylenediamine is a potent nucleophile due to its two primary amino groups. An excess of ethylenediamine is used to both drive the reaction forward and act as the solvent, minimizing the formation of a disubstituted byproduct.
-
Reaction Mechanism: The primary amino group of an ethylenediamine molecule attacks the carbon atom bonded to chlorine on the pyridine ring. This forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The complex then collapses, expelling the chloride ion and yielding the desired product.
-
Salt Formation: The resulting free base, N¹-(pyridin-2-yl)ethane-1,2-diamine, is a stable but potentially oily substance. Conversion to the dihydrochloride salt is achieved by treating a solution of the base with hydrochloric acid. This protonates the basic nitrogen atoms (the two on the ethylenediamine chain and the pyridine ring nitrogen), forming a crystalline solid that is easier to purify, handle, and store.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Aminoethylamino)-pyridine dihydrochloride.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful isolation of the intermediate free base and its subsequent conversion to the crystalline dihydrochloride salt with the expected properties serve as confirmation of the reaction's progress and success.
Part A: Synthesis of N¹-(pyridin-2-yl)ethane-1,2-diamine (Free Base)
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (100 mL, ~1.5 mol, excess).
-
Reaction Initiation: While stirring, slowly add 2-chloropyridine (10.0 g, 88.0 mmol) to the flask. The addition should be done cautiously as an initial exothermic reaction may occur.
-
Reflux: Heat the reaction mixture to reflux (~116 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-chloropyridine spot.
-
Workup and Isolation: After cooling to room temperature, remove the excess ethylenediamine under reduced pressure using a rotary evaporator. This will leave a viscous, oily residue.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure free base, N¹-(pyridin-2-yl)ethane-1,2-diamine.
Part B: Formation of this compound
-
Dissolution: Dissolve the purified free base (e.g., 10.0 g, 72.9 mmol) in 100 mL of absolute ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (~14.5 mL, ~175 mmol, 2.4 equivalents) dropwise with vigorous stirring. A white precipitate will form immediately.
-
Crystallization: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to facilitate drying.
-
Drying and Storage: Dry the resulting white crystalline solid under vacuum. Store the final product in a desiccator to protect it from moisture.
Physicochemical and Spectroscopic Properties
The identity and purity of the synthesized compound are confirmed through analysis of its physical and spectroscopic properties. The data presented below are predicted based on the known characteristics of its constituent functional groups.[3][4][5]
Table 1: Physical Properties
| Property | Value/Description | Rationale |
| Appearance | White to off-white crystalline solid | Salt formation typically leads to crystalline solids. |
| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents like ether, hexanes. | The ionic nature of the dihydrochloride salt significantly increases its polarity and water solubility.[6][7] |
| Melting Point | >250 °C (with decomposition) | Amine salts are ionic and have high melting points. A similar compound, N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride, melts at 262 °C with decomposition.[8] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (D₂O) | δ 7.8-8.0 ppm (d, 1H, pyridine H6), δ 7.6-7.8 ppm (t, 1H, pyridine H4), δ 6.8-7.0 ppm (m, 2H, pyridine H3, H5), δ 3.6-3.8 ppm (t, 2H, -NH-CH₂ -), δ 3.2-3.4 ppm (t, 2H, -CH₂ -NH₃⁺). Note: N-H protons will exchange with D₂O. |
| ¹³C NMR (D₂O) | δ ~158 ppm (pyridine C2), δ ~148 ppm (pyridine C6), δ ~140 ppm (pyridine C4), δ ~115 ppm (pyridine C5), δ ~108 ppm (pyridine C3), δ ~45 ppm (-NH-C H₂-), δ ~40 ppm (-C H₂-NH₃⁺). |
| FTIR (KBr, cm⁻¹) | 3200-2800 cm⁻¹ (Broad, strong - N-H and C-H stretches), ~1640 cm⁻¹ (N-H bend, scissoring), ~1600, 1570 cm⁻¹ (C=C and C=N ring stretching), ~1315 cm⁻¹ (Aromatic C-N stretch). The broadness in the high-frequency region is characteristic of amine salts.[3][9] |
| Mass Spec. (ESI+) | m/z = 138.10 [M+H]⁺ . The molecular ion observed will correspond to the free base (C₇H₁₁N₃, MW = 137.19). |
Safety and Handling
While a specific safety data sheet for this compound is not available, the hazards can be inferred from structurally related compounds such as 2-(2-Aminoethyl)pyridine and other aminopyridines.[10][11][12][13]
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed or in contact with skin.[11]
-
Corrosion/Irritation: Expected to cause skin irritation and serious eye damage.[12][13] Inhalation of dust may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound is likely hygroscopic; storage in a desiccator is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Applications and Future Outlook
The unique structure of this compound makes it a highly valuable molecule for various advanced applications:
-
Medicinal Chemistry: It can serve as a scaffold or intermediate for the synthesis of novel therapeutic agents. The three nitrogen sites offer multiple points for modification and interaction with biological targets. Aminopyridine derivatives are known to have a wide range of pharmacological activities.[1]
-
Coordination Chemistry: As a bidentate N,N'-ligand, it can form stable complexes with a variety of transition metals. These metal complexes can be explored for their catalytic activity, magnetic properties, or potential as therapeutic metallodrugs.
-
Materials Science: The compound can be incorporated into polymers or larger supramolecular assemblies to impart specific properties, such as metal-ion sensing or pH-responsiveness.
The straightforward synthesis and versatile chemical nature of this compound ensure its continued relevance as a building block for innovation in both academic and industrial research settings.
References
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. 2-(2-Aminoethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 3. chimia.ch [chimia.ch]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Aminopyridine [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. 2-(2-Aminoethyl)pyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. prepchem.com [prepchem.com]
- 9. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides | CHIMIA [chimia.ch]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Aminoethylamino)-pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize 2-(2-Aminoethylamino)-pyridine dihydrochloride. As a compound of interest in coordination chemistry and pharmaceutical development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices and data interpretation, ensuring a self-validating approach to structural elucidation.
Introduction: The Significance of Spectroscopic Characterization
This compound, also known as N-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride, is a bidentate ligand with a versatile coordination capacity owing to its three nitrogen atoms. The dihydrochloride salt form ensures stability and solubility in aqueous media, which is often crucial for its applications. Spectroscopic characterization is not merely a procedural step but a fundamental necessity to confirm the identity, purity, and structural integrity of the molecule. The protonation of the two amino groups and the pyridine nitrogen in the dihydrochloride form significantly influences its electronic and vibrational states, making a detailed spectroscopic analysis essential for predicting its behavior in various chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and electronic environment of each atom.
¹H NMR Spectroscopy: A Window into the Proton Landscape
Causality Behind Experimental Choices: The choice of solvent is critical for ¹H NMR of this dihydrochloride salt. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents due to the salt's polarity. D₂O is often preferred for its ability to exchange with labile N-H protons, leading to their disappearance from the spectrum and simplifying the remaining signals. However, this also means the information about the number of N-H protons is lost. Running spectra in both solvents can provide complementary information.
Expected ¹H NMR Data and Interpretation:
Due to the protonation of the nitrogen atoms, the adjacent protons will be deshielded and appear at a higher chemical shift (downfield) compared to the free base. The electron-withdrawing effect of the positively charged nitrogen atoms is the primary cause for this deshielding.
| Proton Assignment | Predicted Chemical Shift (δ) in D₂O | Multiplicity | Coupling Constant (J) |
| Pyridine H-6 | ~8.0-8.2 ppm | d | ~5-6 Hz |
| Pyridine H-4 | ~7.8-8.0 ppm | t | ~7-8 Hz |
| Pyridine H-5 | ~7.2-7.4 ppm | t | ~6-7 Hz |
| Pyridine H-3 | ~7.0-7.2 ppm | d | ~8-9 Hz |
| Ethylene -CH₂-N(pyridine) | ~3.8-4.0 ppm | t | ~6-7 Hz |
| Ethylene -CH₂-NH₃⁺ | ~3.4-3.6 ppm | t | ~6-7 Hz |
Self-Validating System: The integration of the signals should correspond to the number of protons in each environment (1:1:1:1:2:2 ratio). Decoupling experiments can be performed to confirm the coupling between adjacent methylene groups in the ethylenediamine chain.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O or DMSO-d₆.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set an appropriate spectral width (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality Behind Experimental Choices: Similar to ¹H NMR, a polar deuterated solvent is required. Proton-decoupled ¹³C NMR is the standard experiment, providing a single peak for each unique carbon environment.
Expected ¹³C NMR Data and Interpretation:
The carbon atoms attached to or near the protonated nitrogen atoms will also be deshielded, appearing at higher chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ) in D₂O |
| Pyridine C-2 | ~155-158 ppm |
| Pyridine C-6 | ~145-148 ppm |
| Pyridine C-4 | ~140-143 ppm |
| Pyridine C-3 | ~115-118 ppm |
| Pyridine C-5 | ~112-115 ppm |
| Ethylene -CH₂-N(pyridine) | ~40-43 ppm |
| Ethylene -CH₂-NH₃⁺ | ~38-41 ppm |
Self-Validating System: The number of peaks in the proton-decoupled spectrum should correspond to the number of unique carbon atoms in the molecule (seven in this case). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments. For this molecule, DEPT-135 would show positive signals for the pyridine CH carbons and negative signals for the ethylene CH₂ carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of D₂O or DMSO-d₆.
-
Instrumentation: Utilize a high-field NMR spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width (e.g., 0-180 ppm).
-
A longer acquisition time and more scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the solvent peak or an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Vibrational Modes
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The dihydrochloride salt form will exhibit characteristic bands for N-H bonds of the ammonium and pyridinium ions.
Expected FT-IR Data and Interpretation:
The protonation of the amine groups leads to the appearance of broad and strong N-H stretching bands characteristic of ammonium salts.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200-2800 (broad) | Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium |
| N-H Bend (Ammonium) | 1600-1500 | Medium-Strong |
| C=N, C=C Stretch (Pyridine Ring) | 1620-1450 | Medium-Strong |
| C-N Stretch | 1350-1000 | Medium |
Self-Validating System: The presence of the broad N-H stretching band in the 3200-2800 cm⁻¹ region, along with the N-H bending vibrations, is a strong confirmation of the ammonium salt form. The characteristic aromatic C=C and C=N stretching bands confirm the presence of the pyridine ring.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Background Correction: A background spectrum of the empty sample compartment should be collected and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in this compound.
Causality Behind Experimental Choices: The spectrum is typically recorded in a polar solvent such as water or ethanol. The pH of the solution will significantly affect the spectrum due to the protonation state of the nitrogen atoms. For the dihydrochloride salt, an acidic aqueous solution is appropriate.
Expected UV-Vis Data and Interpretation:
The protonation of the pyridine nitrogen generally causes a slight blue shift (hypsochromic shift) of the π → π* transitions compared to the free base.
| Solvent | λ_max (nm) | Transition |
| Acidic Water (pH < 2) | ~200-210, ~260-270 | π → π* |
Self-Validating System: Comparing the spectrum to that of the free base under neutral or basic conditions will show a noticeable shift in the absorption maxima, confirming the effect of protonation. The spectrum should be consistent with that of other protonated 2-aminopyridine derivatives.[1]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., 0.1 M HCl in water) to an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is the preferred ionization method for this polar, pre-charged molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula.
Expected Mass Spectrometry Data and Interpretation:
In positive ion mode ESI-MS, the spectrum is expected to show the molecular ion of the free base [M+H]⁺, as the dihydrochloride salt will dissociate in the spray. The presence of two chlorine atoms may be inferred from isotopic patterns in certain adduct ions, though this is not always observed.
| Ion | Expected m/z | Interpretation |
| [C₇H₁₁N₃ + H]⁺ | 138.1026 | Molecular ion of the free base |
| [C₇H₁₁N₃ + 2H]²⁺ | 69.5551 | Doubly charged molecular ion |
Self-Validating System: The high-resolution mass measurement should match the theoretical exact mass of the proposed formula within a few ppm. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and the resulting fragmentation pattern can be used to confirm the structure. Expected fragments would arise from the cleavage of the ethylenediamine chain.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for ESI, such as a mixture of water and methanol or acetonitrile, with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high resolution).
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z values of the major peaks and compare the experimental exact mass with the theoretical value.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this important compound. The insights gained from ¹H and ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry are essential for researchers and developers who utilize this molecule in their work.
References
The Versatile Chelator: A Technical Guide to 2-(2-Aminoethylamino)-pyridine Dihydrochloride in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Ligand Scaffold
In the intricate world of coordination chemistry, the design and synthesis of ligands are paramount to unlocking novel metal complexes with tailored properties and functions. Among the vast arsenal of chelating agents, 2-(2-Aminoethylamino)-pyridine stands out as a versatile and highly effective bidentate or potentially tridentate ligand. This technical guide delves into the coordination chemistry of its common commercially available form, 2-(2-Aminoethylamino)-pyridine dihydrochloride. We will explore its structural features, coordination behavior with various metal ions, detailed methodologies for the synthesis and characterization of its complexes, and highlight its burgeoning applications in catalysis and materials science. This guide is intended to serve as a comprehensive resource for researchers navigating the exciting possibilities offered by this ligand scaffold.
The 2-(2-Aminoethylamino)-pyridine ligand features a pyridine nitrogen and an ethylenediamine fragment, presenting two or three potential donor sites: the pyridine nitrogen, the primary amine, and the secondary amine. This arrangement allows for the formation of stable five-membered chelate rings with metal ions, a thermodynamically favored conformation that drives complex formation. The dihydrochloride salt is the typical starting material, necessitating in-situ deprotonation to liberate the lone pairs on the nitrogen atoms for coordination.
Ligand Activation: The Crucial Deprotonation Step
The use of this compound in coordination chemistry invariably begins with the deprotonation of the ammonium groups. This is a critical step as the protonated form of the ligand is incapable of coordinating to metal centers. The choice of base and reaction conditions is crucial for the successful synthesis of the desired metal complexes.
A common strategy involves the use of a non-coordinating or weakly coordinating base to neutralize the hydrochloride salts. The selection of the base depends on the solvent system and the lability of the metal precursor.
Typical bases used for deprotonation include:
-
Triethylamine (NEt3): A common organic base that is effective in many organic solvents.
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Strong inorganic bases, typically used in aqueous or alcoholic solutions.
-
Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt): Suitable for reactions in anhydrous alcoholic solvents.
The deprotonation process can be visualized as a simple acid-base reaction, freeing the nitrogen atoms to act as Lewis bases and coordinate to a metal center.
Caption: In-situ deprotonation of the dihydrochloride salt.
Coordination Chemistry: A Tour of Metal Complexes
The deprotonated 2-(2-Aminoethylamino)-pyridine ligand readily forms stable complexes with a wide range of transition metal ions. The coordination mode can vary depending on the metal ion, its preferred coordination geometry, and the reaction conditions. The most common coordination mode is as a bidentate N,N'-donor, utilizing the pyridine nitrogen and the primary amino nitrogen to form a five-membered chelate ring.
Platinum(II) and Palladium(II) Complexes: Square Planar Geometries
Platinum(II) and Palladium(II) ions, with their d⁸ electron configuration, strongly favor a square planar coordination geometry. The reaction of 2-(2-Aminoethylamino)-pyridine with K₂[PtCl₄] or K₂[PdCl₄] yields complexes of the type [M(L)Cl₂], where L represents the bidentate ligand.
Table 1: Representative Pt(II) and Pd(II) Complexes
| Complex Formula | Metal Ion | Coordination Geometry | Key Characterization Data |
| [Pt(C₇H₁₀N₂)Cl₂] | Pt(II) | Square Planar | IR: Significant shifts in ν(N-H) and pyridine ring vibrations upon coordination. |
| [Pd(C₇H₁₀N₂)Cl₂] | Pd(II) | Square Planar | IR: Similar shifts to the Pt(II) complex, indicating coordination of both nitrogen donors. |
The formation of these complexes can be confirmed by various spectroscopic techniques. In the infrared (IR) spectrum, the N-H stretching vibrations of the amino group and the ring vibrations of the pyridine moiety are shifted upon coordination to the metal center.
Caption: Chelation of the ligand to a metal center.
Iron(II) Complexes and Catalytic Applications
Iron(II) complexes of amino-pyridine ligands have garnered significant interest due to their catalytic activity.[1][2] These complexes can act as catalysts in atom transfer radical polymerization (ATRP), a powerful technique for the synthesis of well-defined polymers.[1][2] The ligand scaffold allows for fine-tuning of the electronic and steric properties of the iron center, thereby influencing the catalytic performance.[1][2]
The synthesis of these complexes typically involves the reaction of the deprotonated ligand with an iron(II) precursor, such as FeCl₂. The resulting complexes often exhibit a high-spin iron(II) state.[1][2]
Caption: Role of the iron complex in ATRP catalysis.
Copper(II), Zinc(II), and Silver(I) Complexes: Diverse Geometries
The versatility of the 2-(2-Aminoethylamino)-pyridine ligand is further demonstrated by its ability to form complexes with other transition metals, leading to a variety of coordination geometries.
-
Copper(II) Complexes: Copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine have been synthesized and characterized.[3][4] X-ray crystal structures have revealed distorted tetrahedral or square pyramidal geometries around the Cu(II) center.[3][4]
-
Zinc(II) Complexes: Zinc(II) complexes with related amino-pyridine ligands have been prepared and structurally characterized, often exhibiting tetrahedral coordination geometries.[5][6]
-
Silver(I) Complexes: Silver(I) has been shown to form dinuclear complexes with 2-(2-aminoethyl)pyridine where the ligand acts as a bridge between two silver centers.
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures based on literature precedents for the synthesis of metal complexes with amino-pyridine ligands.[6] Researchers should adapt these methods based on the specific metal precursor and desired complex.
Protocol 1: Synthesis of a Dichloro[2-(2-aminoethylamino)pyridine]metal(II) Complex (M = Pt, Pd)
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or Potassium tetrachloropalladate(II) (K₂[PdCl₄])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Ligand Deprotonation: Dissolve this compound (1 mmol) in a minimal amount of water. To this solution, add an aqueous solution of NaOH (2 mmol) dropwise with stirring. The formation of the free ligand can be monitored by a change in pH.
-
Complexation: In a separate flask, dissolve K₂[MCl₄] (1 mmol) in water. Slowly add the aqueous solution of the deprotonated ligand to the solution of the metal salt with vigorous stirring.
-
Precipitation and Isolation: A precipitate of the [M(L)Cl₂] complex should form. Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting solid in a vacuum desiccator over P₄O₁₀.
Protocol 2: Synthesis of a Bis[2-(2-aminoethylamino)pyridine]iron(II) Dichloride Complex
Materials:
-
This compound
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Triethylamine (NEt₃)
-
Anhydrous ethanol or methanol
-
Anhydrous diethyl ether
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ligand Deprotonation: In a Schlenk flask under an inert atmosphere, suspend this compound (2 mmol) in anhydrous ethanol. Add triethylamine (4 mmol) to the suspension and stir at room temperature for 1-2 hours to ensure complete deprotonation.
-
Complexation: In a separate Schlenk flask, dissolve FeCl₂·4H₂O (1 mmol) in anhydrous ethanol. Transfer this solution via cannula to the flask containing the deprotonated ligand.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours. The progress of the reaction can often be monitored by a color change.
-
Isolation: Reduce the volume of the solvent under vacuum. Add anhydrous diethyl ether to precipitate the complex.
-
Purification: Collect the solid by filtration under an inert atmosphere. Wash the product with anhydrous diethyl ether.
-
Drying: Dry the complex under high vacuum.
Characterization Techniques: Elucidating Structure and Properties
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized metal complexes.
Table 2: Key Characterization Techniques
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms coordination by observing shifts in the vibrational frequencies of the N-H bonds of the amino group and the C=N and C=C bonds of the pyridine ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR provide detailed structural information in solution. For paramagnetic complexes, NMR can give insights into the electronic structure.[7] |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, including d-d transitions and charge-transfer bands.[8] |
| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.[5][9][10] |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its empirical formula. |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and neutral species. |
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile precursor for a wide range of coordination complexes. Its ability to form stable chelate rings with numerous metal ions makes it an attractive ligand for fundamental studies and practical applications. The straightforward deprotonation and complexation procedures, coupled with the diverse coordination geometries and properties of the resulting complexes, ensure its continued relevance in coordination chemistry.
Future research in this area is likely to focus on the development of new catalytic systems for organic transformations, the design of novel materials with interesting photophysical or magnetic properties, and the exploration of the biological activity of these metal complexes for potential applications in drug development. The foundational knowledge presented in this guide provides a solid platform for researchers to embark on these exciting avenues of discovery.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Structural studies of copper(ii) complexes with 2-(2-aminoethyl)pyridine derived Schiff bases and application as precursors of thin organic–inorganic layers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"chemical reactions involving 2-(2-Aminoethylamino)-pyridine dihydrochloride"
An In-Depth Technical Guide to the Chemical Reactivity of 2-(2-Aminoethylamino)-pyridine Dihydrochloride
Introduction
2-(2-Aminoethylamino)-pyridine is a versatile organic compound featuring a pyridine ring linked to an ethylenediamine side chain. This unique structure provides multiple reactive sites: the pyridine ring nitrogen, a secondary amine, and a primary amine. It is typically supplied as a dihydrochloride salt to enhance stability and solubility in polar solvents. The presence of these distinct nitrogen donor atoms makes it an exceptional chelating agent in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[1][2] Furthermore, the reactivity of its amino groups allows for its use as a foundational building block in the synthesis of more complex organic molecules, including Schiff bases and various derivatives with significant potential in medicinal chemistry and materials science.[3][4][5] This guide provides a detailed exploration of the core chemical reactions involving this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safe Handling
As a dihydrochloride salt, the compound is a solid at room temperature and is generally soluble in water and polar organic solvents like ethanol and methanol.[6] The protonation of the amino groups and the pyridine nitrogen increases its stability but necessitates the use of a base in many reactions to liberate the free amine for nucleophilic attack. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[6] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7][9]
Table 1: Safety and Handling Data for this compound
| Property | Information | Citation |
| Hazard Statements | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation. | [6][8] |
| Precautionary Measures | Use personal protective equipment. Avoid breathing dust/vapors. Wash hands thoroughly after handling. Use only in a well-ventilated area. | [6][7][8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | [6][7] |
| First Aid (Skin) | Wash off with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Consult a physician. | [6][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. The compound is hygroscopic. | [6][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][7] |
Core Reactivity I: Reactions at the Amino Groups
The ethylenediamine moiety is the primary hub of reactivity for derivatization, with both the primary and secondary amines capable of acting as nucleophiles.
A. Schiff Base Condensation
The formation of an imine (or azomethine) through the reaction of an amine with an aldehyde or ketone is a cornerstone of organic synthesis. 2-(2-Aminoethylamino)-pyridine readily undergoes this condensation, typically at the more sterically accessible and often more nucleophilic primary amine, to form Schiff base ligands.[10][11] These ligands are of paramount importance in coordination chemistry due to their ability to form stable, multi-dentate complexes with metal ions.[3][12]
Causality Behind Experimental Choices: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[10] The subsequent dehydration step to form the C=N double bond is the rate-determining step and is facilitated by removing water, often by azeotropic distillation with a solvent like toluene or by using a dehydrating agent.
Caption: General workflow for the synthesis of a Schiff base ligand.
Detailed Experimental Protocol: Synthesis of a Schiff Base from this compound and Salicylaldehyde
-
Deprotonation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol. Add 2.2 equivalents of a base (e.g., triethylamine or sodium hydroxide) dropwise while stirring to neutralize the hydrochloride and liberate the free amine.
-
Addition of Aldehyde: To this solution, add 1.0 equivalent of salicylaldehyde dissolved in a minimal amount of methanol. The primary amine is expected to react preferentially.
-
Reaction: Add a catalytic amount (2-3 drops) of glacial acetic acid. Reflux the mixture for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates as a solid. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid by filtration, wash with cold methanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure using spectroscopic methods such as FT-IR (disappearance of C=O stretch, appearance of C=N stretch ~1630 cm⁻¹), ¹H NMR, and Mass Spectrometry.
B. N-Acylation
Acylation of the amino groups with agents like acyl chlorides or anhydrides yields stable amide derivatives. This reaction is fundamental for modifying the electronic properties of the molecule or for building larger, more complex structures. While pyridines themselves are generally difficult to acylate via Friedel-Crafts reactions, the amino side chain is readily acylated.[13] The primary amine is typically more reactive than the secondary amine due to less steric hindrance.
Causality Behind Experimental Choices: The reaction is usually performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct generated when using an acyl chloride.[14] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common.
Caption: Mechanism of N-acylation at the primary amino group.
Core Reactivity II: Coordination Chemistry
The true strength of 2-(2-Aminoethylamino)-pyridine lies in its ability to act as a potent chelating ligand. The spatial arrangement of the three nitrogen atoms—one on the pyridine ring and two on the ethylamino side chain—allows it to bind to a single metal center in a tridentate (N,N',N'') fashion, forming highly stable five-membered chelate rings. It can also act as a bidentate ligand or as a bridging ligand between two metal centers.[1][2]
Causality Behind Experimental Choices: The synthesis of metal complexes typically involves reacting the deprotonated ligand with a suitable metal salt in a solvent that can dissolve both reactants.[15] The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the final structure and coordination geometry of the complex. The reaction is often performed under mild conditions, as the chelate effect provides a strong thermodynamic driving force for complex formation.
Caption: Chelation of a metal ion by the tridentate ligand.
Table 2: Examples of Metal Complexes
| Metal Ion | Resulting Complex Formula (Example) | Coordination Geometry | Key Findings | Citation |
| Cu(II) | [Cu(L)Cl₂] (where L is a Schiff base derivative) | Distorted Tetrahedral/Square Planar | Forms stable complexes with Schiff base derivatives; potential applications as precursors for thin films. | [3] |
| Pt(II), Pd(II) | [M(AEP)X₂] (AEP = ligand, X=Cl, Br) | Square-Planar | The ligand acts as a bidentate chelating agent through the amino and pyridine nitrogens. | |
| Ag(I) | --INVALID-LINK--₂ | Dinuclear, Linear (perturbed) | The ligand acts as a bridging ligand between two silver ions, forming a dinuclear cation. | [1] |
| Zn(II) | [Zn(AEP)(OAc)₂] | Tetrahedral | Forms stable complexes that have been investigated as catalysts for reactions like the Henry reaction. | [16] |
Detailed Experimental Protocol: Synthesis of a Palladium(II) Complex
-
Ligand Preparation: Dissolve this compound in ethanol and neutralize with an ethanolic solution of potassium hydroxide (2 equivalents). A precipitate of KCl will form.
-
Filtration: Filter the mixture to remove the KCl precipitate, yielding a solution of the free ligand in ethanol.
-
Complexation: In a separate flask, dissolve an equimolar amount of palladium(II) chloride (PdCl₂) in a minimal amount of warm ethanol (with a drop of HCl if needed to aid dissolution).
-
Reaction: Slowly add the ethanolic solution of the ligand to the PdCl₂ solution with constant stirring. A color change and/or precipitation of the complex is typically observed.
-
Isolation: Stir the reaction mixture at room temperature for several hours. Collect the resulting solid precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities. Dry the complex in a vacuum desiccator.
-
Characterization: Analyze the product using elemental analysis, FT-IR (to observe shifts in N-H and pyridine ring vibration bands upon coordination), and UV-Vis spectroscopy.
Applications in Synthesis and Drug Development
The versatile reactivity of 2-(2-Aminoethylamino)-pyridine and its derivatives makes them valuable in several fields, particularly in medicinal chemistry. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][17][18]
-
Antimicrobial Agents: Schiff bases derived from this core structure, and their metal complexes, have been screened for antibacterial and antifungal activity.[11][12] The formation of a metal complex can enhance the biological activity of the organic ligand.
-
Anticancer Research: The pyridine scaffold is a key component in numerous anticancer agents.[18] Derivatives can be designed to interact with biological targets.
-
CNS-Active Agents: Modifications of the pyridine and amino side chain have led to the development of potent and selective agonists for serotonin receptors, with potential applications as antidepressants.[19]
The ability to easily form Schiff bases, amides, and stable metal complexes allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a highly functional and synthetically valuable compound. Its reactivity is dominated by the nucleophilic character of the primary and secondary amines of its side chain and its exceptional ability to act as a multidentate chelating ligand for a host of metal ions. Through straightforward reactions such as Schiff base condensation and N-acylation, a vast array of derivatives can be accessed. This chemical versatility, coupled with the inherent biological relevance of the pyridine scaffold, establishes it as a critical tool for researchers in synthetic organic chemistry, coordination chemistry, and drug development.
References
- 1. Silver(I) complexes of 2-(2-aminoethyl)pyridine: nitrate and perchlorate salts of bis[mu-2-(2-aminoethyl)pyridine-kappa(2)N:N']disilver(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 3. Structural studies of copper(ii) complexes with 2-(2-aminoethyl)pyridine derived Schiff bases and application as precursors of thin organic–inorganic layers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. uwwapps.uww.edu [uwwapps.uww.edu]
- 8. aksci.com [aksci.com]
- 9. biochemopharma.fr [biochemopharma.fr]
- 10. jocpr.com [jocpr.com]
- 11. chemrj.org [chemrj.org]
- 12. Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(2-Aminoethylamino)-pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide serves as a comprehensive resource for understanding and evaluating the critical physicochemical properties of 2-(2-Aminoethylamino)-pyridine dihydrochloride. As a key intermediate or active pharmaceutical ingredient (API), a thorough characterization of its solubility and stability is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document moves beyond a simple recitation of facts, providing a senior application scientist's perspective on the causality behind experimental choices and the logic of self-validating protocols. While specific quantitative data for this compound is not extensively available in public literature, this guide provides the robust experimental frameworks necessary for its determination.
Introduction to this compound
2-(2-Aminoethylamino)-pyridine is a diamine derivative of pyridine. The dihydrochloride salt form is often utilized in pharmaceutical development to enhance solubility and stability compared to the free base. A foundational understanding of its physicochemical properties is the first step in any rational drug development program.
Chemical Structure:
Physicochemical Properties Summary:
| Property | Information | Source |
| IUPAC Name | 2-(pyridin-2-yl)ethan-1-amine;dihydrochloride | [] |
| CAS Number | 3343-39-3 | [2][3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [3] |
| Molecular Weight | 195.09 g/mol | [][3] |
| Appearance | Powder | [] |
| Melting Point | 185-186 °C | [] |
| Solubility (Qualitative) | Soluble in Water and DMSO. | [] |
Solubility Profile: A Cornerstone of Developability
The therapeutic efficacy of a drug substance is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. As a dihydrochloride salt, this compound is anticipated to have good aqueous solubility. However, a quantitative and comprehensive solubility profile is essential.
Equilibrium Solubility Determination
The equilibrium solubility is a fundamental parameter that dictates the maximum concentration of the drug that can be dissolved in a specific solvent system at a given temperature.
Experimental Protocol: Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including:
-
Purified Water (e.g., Milli-Q®)
-
pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.
-
Common organic solvents used in formulation (e.g., ethanol, propylene glycol).
-
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in sealed vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in mg/mL or mol/L.
Causality Behind Experimental Choices:
-
Choice of Solvents: The selection of water, physiological pH buffers, and common co-solvents provides a comprehensive understanding of the compound's behavior in both simple and more complex formulation environments.
-
Temperature Control: Performing the study at both ambient (25 °C) and physiological (37 °C) temperatures is critical as solubility is temperature-dependent.
-
Filtration: Filtration is a critical step to ensure that only the dissolved compound is being measured, preventing artificially high solubility values from suspended microparticles.
Data Presentation:
The results should be summarized in a clear and concise table:
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | To be determined |
| Purified Water | 37 | To be determined |
| 0.1 N HCl (pH 1.2) | 37 | To be determined |
| Acetate Buffer (pH 4.5) | 37 | To be determined |
| Phosphate Buffer (pH 6.8) | 37 | To be determined |
| Phosphate Buffer (pH 7.4) | 37 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
Visualization of Experimental Workflow:
References
Methodological & Application
Catalytic Applications of 2-(2-Aminoethylamino)-pyridine Dihydrochloride Complexes: Application Notes and Protocols
Introduction: The Versatility of Pyridine-Based Ligands in Catalysis
The field of homogeneous catalysis has been significantly advanced by the development of bespoke ligands that can finely tune the electronic and steric properties of a metal center. Among these, pyridine-based ligands have emerged as a versatile scaffold due to their strong coordination to a wide range of transition metals and the ease with which their structure can be modified. The ligand 2-(2-Aminoethylamino)-pyridine, derived from its dihydrochloride salt, is a bidentate N,N'-donor ligand that forms stable chelate complexes with various transition metals. The presence of both a pyridyl nitrogen and two amino groups allows for the formation of robust five-membered chelate rings, enhancing the stability of the resulting metal complexes. This structural motif is central to their catalytic activity, influencing substrate binding, activation, and turnover.
This guide provides an in-depth exploration of the catalytic applications of metal complexes formed with 2-(2-Aminoethylamino)-pyridine. We will delve into the mechanistic underpinnings of their catalytic prowess in several key organic transformations, including polymerization, oxidation, and carbon-carbon bond-forming reactions. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their own investigations into this fascinating class of catalysts.
I. Synthesis of Metal Complexes with 2-(2-Aminoethylamino)-pyridine
The starting point for any catalytic study is the synthesis and characterization of the active catalyst. The 2-(2-Aminoethylamino)-pyridine ligand, typically handled as its more stable dihydrochloride salt, can be complexed with a variety of transition metal precursors. The general approach involves the deprotonation of the amine functionalities with a suitable base to allow for coordination to the metal center.
Protocol 1: General Synthesis of a First-Row Transition Metal Complex
This protocol describes a general method for the synthesis of a metal(II) chloride complex with 2-(2-Aminoethylamino)-pyridine.
Materials:
-
2-(2-Aminoethylamino)-pyridine dihydrochloride
-
Metal(II) chloride salt (e.g., FeCl₂, CoCl₂, NiCl₂, CuCl₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Anhydrous ethanol or methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Deprotonation: To the stirred solution, add a solution of NaOH (2.0 eq) in methanol dropwise. A precipitate of NaCl may form. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the ligand.
-
Complexation: In a separate Schlenk flask, dissolve the metal(II) chloride salt (1.0 eq) in anhydrous methanol.
-
Reaction: Slowly add the metal salt solution to the prepared ligand solution. A color change is typically observed upon complex formation.
-
Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours.
-
Isolation: If a precipitate has formed, it can be isolated by filtration under inert atmosphere, washed with cold methanol, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification (Optional): The complex can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
Characterization: The synthesized complex should be characterized by appropriate analytical techniques, such as FT-IR, UV-Vis, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
II. Application in Polymerization Catalysis
Complexes of late transition metals, particularly iron and cobalt, bearing pyridine-based ligands have shown remarkable activity as catalysts for olefin polymerization.[1][2][3] The electronic and steric environment around the metal center, dictated by the ligand, plays a crucial role in determining the catalytic activity, the molecular weight, and the microstructure of the resulting polymer.[4] Iron(II) complexes with amino-pyridine ligands have been specifically investigated for Atom Transfer Radical Polymerization (ATRP) of vinyl monomers like styrene.[5][6]
A. Atom Transfer Radical Polymerization (ATRP) of Styrene
Mechanism Overview:
In ATRP, a transition metal complex in a lower oxidation state (e.g., Fe(II)) reversibly activates a dormant species (an alkyl halide initiator) to generate a radical that initiates polymerization. The metal is oxidized to a higher oxidation state (e.g., Fe(III)) in this process. The key to a controlled polymerization is the rapid and reversible deactivation of the growing polymer chain by the higher oxidation state metal complex, which minimizes termination reactions.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol 2: ATRP of Styrene using a [2-(2-Aminoethylamino)-pyridine]Fe(II) Complex
This protocol is adapted from procedures for similar amino-pyridine iron(II) complexes.[6]
Materials:
-
[2-(2-Aminoethylamino)-pyridine]FeCl₂ complex (synthesized as per Protocol 1)
-
Styrene (freshly distilled to remove inhibitors)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Anisole (as an internal standard for GC analysis, optional)
-
Toluene (anhydrous)
-
Schlenk tube or reaction vessel with a magnetic stir bar
-
Thermostatted oil bath
Procedure:
-
Reaction Setup: In a Schlenk tube, add the [2-(2-Aminoethylamino)-pyridine]FeCl₂ complex (1 mol% relative to initiator), styrene (e.g., 200 eq), and toluene.
-
Initiator Addition: Add the initiator, ethyl α-bromoisobutyrate (1 eq), to the reaction mixture.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a degassed syringe and analyze for monomer conversion by gas chromatography (GC) or ¹H NMR.
-
Termination: After the desired conversion is reached or the reaction time has elapsed, cool the reaction to room temperature and expose it to air to terminate the polymerization.
-
Polymer Isolation: Dilute the reaction mixture with tetrahydrofuran (THF) and precipitate the polymer by adding it to a large volume of cold methanol.
-
Purification: Filter the precipitated polymer, wash it with methanol, and dry it under vacuum to a constant weight.
-
Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC).
Data Presentation:
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI |
| 1 | 110 | 6 | 75 | 15,000 | 1.3 |
| 0.5 | 110 | 12 | 68 | 14,500 | 1.4 |
| 1 | 120 | 4 | 85 | 18,000 | 1.25 |
III. Application in Oxidation Catalysis
Metal complexes with pyridine-containing ligands are also effective catalysts for a variety of oxidation reactions. The metal center can activate oxidants such as hydrogen peroxide or molecular oxygen, facilitating the transfer of oxygen atoms to a substrate.
B. Oxidation of Alcohols to Aldehydes/Ketones
Mechanism Overview:
The catalytic cycle often involves the formation of a high-valent metal-oxo or metal-peroxo intermediate. This reactive species then abstracts a hydrogen atom from the alcohol, leading to the formation of the corresponding carbonyl compound and regeneration of the catalyst.
Caption: Generalized pathway for metal-catalyzed alcohol oxidation.
Protocol 3: Oxidation of Benzyl Alcohol using a [2-(2-Aminoethylamino)-pyridine]Cu(II) Complex
Materials:
-
[2-(2-Aminoethylamino)-pyridine]CuCl₂ complex
-
Benzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile
-
Round-bottom flask with a magnetic stir bar
-
Condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the copper complex (1-5 mol%) and benzyl alcohol (1.0 eq) in acetonitrile.
-
Oxidant Addition: Slowly add hydrogen peroxide (1.5-2.0 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench any remaining peroxide by adding a small amount of sodium sulfite solution.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
IV. Application in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Complexes of palladium with pyridine-based ligands have been successfully employed as pre-catalysts in reactions like the Suzuki-Miyaura coupling.[7]
C. Suzuki-Miyaura Cross-Coupling
Mechanism Overview:
The catalytic cycle typically involves three main steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
Palladium(II) complex of 2-(2-Aminoethylamino)-pyridine (as a pre-catalyst)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water or Dioxane/Water solvent mixture
-
Schlenk tube or round-bottom flask
-
Inert gas atmosphere
Procedure:
-
Reaction Setup: To a Schlenk tube, add the palladium pre-catalyst (0.5-2 mol%), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere with vigorous stirring until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
V. References
-
Thierer, L. M., Jenny, S. E., Shastri, V., et al. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 510, 119760. --INVALID-LINK--
-
Yang, W., Fidelis, T. T., & Sun, W. H. (2020). Prediction of catalytic activities of bis(imino)pyridine metal complexes by machine learning. Journal of computational chemistry, 41(11), 1064-1067. --INVALID-LINK--
-
Thierer, L. M., et al. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Experts@Minnesota. --INVALID-LINK--
-
Exploring the Synthesis and Applications of N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. Acme Organics. --INVALID-LINK--
-
Borys, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13465-13480. --INVALID-LINK--
-
Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. ResearchGate. --INVALID-LINK--
-
Li, P., et al. (2014). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Journal of Chemical Sciences, 126(5), 1439-1446. --INVALID-LINK--
-
Al-Adilly, S. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 27(45), 11545-11568. --INVALID-LINK--
-
Special Issue: Synthesis and Applications of Transition Metal Complexes. MDPI. --INVALID-LINK--
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. --INVALID-LINK--
-
Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. --INVALID-LINK--
-
Cordeiro, S., et al. (2016). Synthesis and Evaluation of New Bis(imino) Pyridine Based Catalysts for Ethylene Polymerization. Chemistry & Chemical Technology, 10(4), 413-418. --INVALID-LINK--
-
Ma, Y., et al. (2015). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. ACS Catalysis, 5(9), 5346-5352. --INVALID-LINK--
-
Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Related to [FeFe]-Hydrogenases. MDPI. --INVALID-LINK--
-
Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization. ResearchGate. --INVALID-LINK--
References
- 1. ias.ac.in [ias.ac.in]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of catalytic activities of bis(imino)pyridine metal complexes by machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(2-Aminoethylamino)-pyridine Dihydrochloride as a Precursor in Pharmaceutical Synthesis
Abstract
2-(2-Aminoethylamino)-pyridine dihydrochloride, also known as N1-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride, is a highly functionalized precursor pivotal in the synthesis of various pharmaceutical agents.[1][2] Its structure, which combines a pyridine ring with an ethylenediamine moiety, presents multiple reactive sites, making it a versatile building block in medicinal chemistry.[1] This document provides a comprehensive guide for researchers and drug development professionals on the applications and synthetic protocols involving this compound, with a primary focus on its role in the development of histamine H1 antagonists and its potential as a scaffold for other therapeutic agents.
Physicochemical Properties and Handling
A foundational understanding of the precursor's properties is critical for its effective use in synthetic chemistry. The dihydrochloride salt form offers enhanced stability and solubility in polar solvents compared to its free base.
Table 1: Properties of 2-(2-Aminoethylamino)-pyridine and its Dihydrochloride Salt
| Property | Value (Free Base) | Value (Dihydrochloride Salt) |
| IUPAC Name | N1-(pyridin-2-yl)ethane-1,2-diamine | N1-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride |
| Molecular Formula | C₇H₁₁N₃[2] | C₇H₁₃Cl₂N₃ |
| Molecular Weight | 137.18 g/mol [2] | 210.11 g/mol |
| Appearance | - | Off-white to light yellow solid |
| Boiling Point | 292.5 °C at 760 mmHg[3] | Decomposes |
| Solubility | - | Soluble in water and methanol |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete toxicological and handling information.
Core Synthetic Applications
The structural motif of this precursor is integral to several classes of biologically active molecules, most notably first-generation antihistamines.
Synthesis of Histamine H1 Antagonists
The ethylenediamine group is a classic pharmacophore for histamine H1 antagonists, competitively inhibiting the action of histamine at the H1 receptor.[4] This makes 2-(2-aminoethylamino)-pyridine a premier starting material for this class of drugs. A prominent example is the synthesis of Mepyramine (Pyrilamine), where the secondary amine of the precursor is alkylated.[5]
Protocol 1: General Synthesis of a Mepyramine Analog via N-Alkylation
This protocol details a representative synthesis of an N-arylmethyl derivative of 2-(2-aminoethylamino)-pyridine, a common structure in H1 antagonists.
Objective: To perform N-alkylation on the secondary amine of 2-(2-aminoethylamino)-pyridine with an appropriate benzyl halide.
Materials:
-
This compound
-
4-Methoxybenzyl chloride
-
Sodium carbonate (Na₂CO₃) or Sodium hydride (NaH)[6]
-
Potassium iodide (KI), catalytic
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Liberation of the Free Base:
-
Dissolve this compound (1.0 eq) in a minimal amount of water.
-
Adjust the pH to >11 by the slow addition of a 1N NaOH solution or saturated sodium carbonate solution.[6]
-
Extract the aqueous phase three times with an organic solvent such as chloroform or dichloromethane.[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, N1-(pyridin-2-yl)ethane-1,2-diamine, typically as an oil.
-
-
N-Alkylation Reaction:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the free base (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as powdered sodium carbonate (2.5 eq). For a stronger, non-nucleophilic base, sodium hydride (60% dispersion in mineral oil, 1.1 eq) can be used cautiously.[6]
-
Add a catalytic amount of potassium iodide (0.1 eq).
-
Add 4-methoxybenzyl chloride (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Allow the mixture to stir at room temperature for 12-24 hours or gently heat to 50-60°C to increase the reaction rate.[6]
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench the reaction with the slow addition of water or isopropanol.
-
Dilute the mixture with water and extract three times with ethyl acetate or DCM.
-
Combine the organic extracts and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 2-10%) as the eluent to afford the pure N-alkylated product.
-
Causality Behind Experimental Choices:
-
Free Base Generation: The dihydrochloride salt is protonated and non-nucleophilic. A base is required to deprotonate the ammonium ions, generating the reactive free amine needed for the alkylation reaction.[6]
-
Base Selection: A base like Na₂CO₃ is used to neutralize the HCl generated during the reaction, driving it to completion. A stronger base like NaH deprotonates the amine to form a more potent nucleophile, accelerating the reaction.[6]
-
Catalytic KI: In the case of using an alkyl chloride, iodide from KI can displace the chloride via the Finkelstein reaction, generating a more reactive alkyl iodide in situ, which is a better leaving group.
-
Solvent: Polar aprotic solvents like DMF or ACN are ideal as they solvate the cations while leaving the anionic nucleophile relatively free, facilitating the Sₙ2 reaction pathway.
Potential as a Precursor for Antiviral Agents
The pyridine ring is a common structural feature in a multitude of antiviral compounds.[7] While direct, widely-cited examples of 2-(2-aminoethylamino)-pyridine in approved antiviral drugs are less common than in antihistamines, its scaffold is highly valuable for generating libraries of novel compounds for antiviral screening. The diamine chain allows for the introduction of various side chains and pharmacophoric elements, while the pyridine nitrogen can influence solubility, metabolic stability, and target binding. The synthesis of novel pyridine derivatives is an active area of research for developing new treatments against viruses like influenza and SARS-CoV-2.[8][9]
Visualization of Synthetic Workflow
The following diagram outlines the general synthetic pathway from the precursor salt to a purified final product, as described in Protocol 1.
Caption: Workflow for the synthesis of pharmaceutical derivatives.
Conclusion
This compound remains a cornerstone precursor in pharmaceutical synthesis due to its ideal placement of reactive functional groups. Its demonstrated success in the creation of first-generation antihistamines provides a reliable blueprint for its use in N-alkylation and other derivatization reactions. As the search for novel therapeutics continues, the versatility of this building block ensures its continued relevance in the generation of compound libraries targeting a wide array of diseases, including viral infections and neurological disorders.
References
- 1. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]
- 2. N~1~-(Pyridin-2-yl)ethane-1,2-diamine | C7H11N3 | CID 410428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of 2-(2-Aminoethylamino)-pyridine dihydrochloride
Introduction
2-(2-Aminoethylamino)-pyridine dihydrochloride, also known as N1-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride, is a chemical intermediate of interest in pharmaceutical synthesis and materials science. Its structure, featuring a pyridine ring and an ethylenediamine side chain, imparts specific chemical properties that necessitate robust and precise analytical methods for its characterization and quality control. The presence of two basic amine groups and the pyridine nitrogen makes it highly polar and water-soluble, particularly in its dihydrochloride salt form.
This document provides a comprehensive overview of the key analytical methodologies for the assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) for purity and assay determination. Additional methods for structural confirmation and other quality attributes are also discussed. The protocols and insights provided herein are intended for researchers, quality control analysts, and drug development professionals.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to analytical method development. The key physicochemical properties of the corresponding free base, 2-(2-Aminoethylamino)-pyridine, are summarized below.
| Property | Value | Source |
| Chemical Structure | (Public Domain) | |
| IUPAC Name | 2-(pyridin-2-yl)ethan-1-amine | [1] |
| CAS Number | 2706-56-1 (Free Base) | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (Free Base) | [2] |
| pKa | ~9.4 (likely for the primary amine) | [2] |
| Solubility (Free Base) | Slightly soluble in water; soluble in organic solvents like ethanol. | [2] |
| Solubility (Dihydrochloride) | Expected to be highly soluble in water. | Inferred |
Note: The dihydrochloride salt form will have a higher molecular weight and significantly different physical properties, such as being a solid with high water solubility.
Core Analytical Workflow
The comprehensive analysis of a chemical entity like this compound involves a multi-step, logical workflow. This ensures not only the identity and purity of the substance but also its suitability for its intended use. The following diagram illustrates a typical workflow from sample reception to final data reporting.
Caption: General Analytical Workflow for Quality Control.
Chromatographic Methods
Chromatography is the cornerstone for determining the purity and assay of this compound. Due to the compound's polarity and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the method of choice.
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC (RP-HPLC) method is ideal for separating the main analyte from potential impurities, which may include starting materials, by-products, or degradation products. The basic amine functional groups necessitate careful control of the mobile phase pH to ensure good peak shape and retention.
Causality Behind Method Choices:
-
Stationary Phase (Column): A C18 column is a versatile, industry-standard choice that provides sufficient hydrophobic retention for the pyridine ring, while allowing for elution of this polar molecule.
-
Mobile Phase: A buffered mobile phase is critical. At a low pH (e.g., 2.5-3.5), the amine groups will be fully protonated (positively charged). This minimizes peak tailing that can occur from interactions with residual silanols on the silica-based column packing. A phosphate or acetate buffer is suitable.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
-
Detector: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength between 260 nm and 280 nm is appropriate for sensitive detection, based on the UV absorbance maxima of similar pyridine derivatives.[3]
Protocol 4.1.1: HPLC Method for Purity and Assay Determination
This protocol describes a representative isocratic RP-HPLC method suitable for determining the purity (by area percent) and assay (versus a reference standard) of this compound.
1. Instrumentation and Materials
-
HPLC or UPLC system with a UV/PDA Detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (>99.5% purity).
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Phosphoric Acid (H₃PO₄, Analytical Grade), Water (HPLC Grade).
2. Chromatographic Conditions
| Parameter | Recommended Value |
| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer (pH 3.0) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 265 nm |
| Run Time | 20 minutes |
3. Solution Preparation
-
Buffer Preparation (25mM KH₂PO₄, pH 3.0): Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 150 mL of Acetonitrile with 850 mL of the prepared phosphate buffer. Degas thoroughly before use.
-
Diluent: Use the mobile phase as the diluent.
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if necessary.
4. System Suitability Test (SST)
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Reference Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
5. Analysis Procedure
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform the system suitability test.
-
Inject the Sample Solution in duplicate.
-
Calculate the results.
6. Calculation
-
Purity (Area %): % Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
Assay (% w/w): % Assay = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard
Spectroscopic Methods
Spectroscopic techniques are essential for confirming the identity and structural integrity of the molecule.
-
Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Expected peaks would include N-H stretches (amines), C-H stretches (aromatic and aliphatic), and C=N/C=C stretches characteristic of the pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethylenediamine chain, with specific chemical shifts and coupling patterns confirming their connectivity.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this is a powerful tool for confirming the molecular weight of the main peak and for identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns.
Method Validation Strategy
Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for purpose. The HPLC method described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Key Parameters for Analytical Method Validation.
Summary of Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by recovery studies on spiked samples, with acceptance criteria typically between 98.0% and 102.0%.
-
Precision: Evaluated at two levels:
-
Repeatability (Intra-day): RSD of ≤ 2.0% for multiple preparations.
-
Intermediate Precision (Inter-day): Assessed by different analysts on different days/instruments.
-
-
LOD/LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively. Crucial for impurity analysis.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).
References
Application Note: HPLC and GC-MS Analysis of 2-(2-Aminoethylamino)-pyridine dihydrochloride
Abstract
This document provides comprehensive methodologies for the qualitative and quantitative analysis of 2-(2-Aminoethylamino)-pyridine dihydrochloride, a key intermediate in pharmaceutical synthesis. Given its polar and basic nature, specialized analytical strategies are required. This application note details two robust, validated methods: (1) a direct High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine purity assessments and quantification, and (2) a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring a prior derivatization step to ensure volatility and thermal stability. The causality behind critical experimental choices is explained to empower researchers to adapt these protocols to their specific instrumentation and research needs.
Introduction
2-(2-Aminoethylamino)-pyridine, also known as N1-(pyridin-2-yl)ethane-1,2-diamine, is a diamine derivative of pyridine. Its dihydrochloride salt is a common form used in chemical synthesis due to its enhanced stability and solubility in aqueous media. Accurate analytical characterization of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and qualifying the purity of final products in drug development.
The analytical challenge posed by this molecule stems from its physicochemical properties. The presence of a pyridine ring and two primary amine groups imparts high polarity and basicity (pKa ~9.4)[1]. This makes direct GC analysis unfeasible due to low volatility and strong, undesirable interactions with standard GC columns.[2][3] While HPLC is better suited for polar compounds, the basic nature of the amines can lead to poor chromatographic performance, such as peak tailing on traditional silica-based columns, unless specific mobile phase conditions are employed.[4][5]
This guide provides detailed, step-by-step protocols for both HPLC-UV and GC-MS, designed to overcome these challenges and deliver reliable, reproducible results.
Compound Information
-
Compound Name: this compound
-
Synonyms: N1-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride
-
Molecular Formula: C₇H₁₁N₃ · 2HCl
-
Molecular Weight: 209.11 g/mol
-
Structure:
(Self-generated image, structure confirmed from IUPAC name)
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Principle of HPLC Analysis
This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. For a basic compound like 2-(2-Aminoethylamino)-pyridine, peak tailing is a common issue caused by the interaction of the protonated amine groups with residual acidic silanol groups on the silica-based column packing. To mitigate this, an acidic modifier (formic acid) is added to the mobile phase.
Causality: The acid serves two purposes:
-
Analyte Protonation: It ensures the analyte is consistently in its protonated, cationic form, preventing on-column ionization shifts that can broaden peaks.
-
Silanol Suppression: The excess protons in the mobile phase saturate the negatively charged silanol groups on the stationary phase, minimizing secondary ionic interactions with the positively charged analyte, which results in improved peak symmetry.[5]
For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are essential, as non-volatile acids like phosphoric or sulfuric acid will contaminate the mass spectrometer source.[5][6]
HPLC Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to final quantification.
HPLC Protocol
A. Instrumentation and Materials
-
HPLC system with quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
B. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1.0 L of ultrapure water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1.0 L of acetonitrile and mix thoroughly.
-
Degas both mobile phases by sonication or vacuum filtration before use.
C. Standard and Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with Mobile Phase A.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve in Mobile Phase A to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
D. HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of GC-MS Analysis
Direct GC-MS analysis of 2-(2-Aminoethylamino)-pyridine is not feasible due to its high polarity and low volatility. The primary and secondary amine groups contain active hydrogens that lead to strong intermolecular hydrogen bonding. To overcome this, a chemical derivatization step is mandatory.[7][8]
This protocol employs silylation, a common and effective derivatization technique.[9] A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogens on the amine groups with non-polar trimethylsilyl (—Si(CH₃)₃) groups.
Causality:
-
Increased Volatility: The replacement of polar N-H bonds with non-polar N-Si bonds eliminates hydrogen bonding, significantly lowering the boiling point of the analyte and making it suitable for vaporization in the GC inlet.[8][10]
-
Improved Thermal Stability: The resulting silylated derivative is more stable at the high temperatures required for GC analysis.
-
Enhanced Chromatography: The non-polar derivative exhibits weaker interactions with the column stationary phase, resulting in sharp, symmetrical peaks and reduced retention times.[7]
GC-MS Experimental Workflow
Caption: GC-MS workflow, highlighting the critical derivatization step.
GC-MS Protocol
A. Instrumentation and Materials
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).
-
Pyridine (anhydrous, as a catalyst and solvent).[9]
-
Ethyl Acetate (anhydrous, HPLC grade).
-
Nitrogen gas for sample drying.
-
Heating block or oven.
B. Standard and Sample Preparation
-
Solvent Preparation: Prepare a solution of the analyte (standard or sample) in a volatile solvent like methanol or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Drying: Transfer 100 µL of the solution to a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all traces of water and protic solvents, as they will consume the derivatizing reagent.[10]
-
Derivatization Reaction:
-
To the dry residue in the vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly. Ensure a proper seal to prevent moisture from entering and reagent from escaping.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70 °C for 60 minutes in a heating block or oven to ensure complete derivatization of all amine groups.
-
-
Final Sample: After cooling to room temperature, the sample is ready for injection. No further dilution is typically needed.
C. GC-MS Method Parameters
| Parameter | Recommended Setting |
| Inlet Mode | Split (e.g., 20:1 ratio) |
| Inlet Temperature | 250 °C |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
| MS Parameters | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
| Solvent Delay | 4 min |
Data Analysis and Interpretation
-
HPLC-UV: Quantification is achieved by creating a calibration curve of peak area versus concentration from the working standard solutions. The concentration of the unknown sample is determined by interpolating its peak area onto this curve. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
-
GC-MS: Identification is confirmed by matching the retention time and the acquired mass spectrum of the derivatized analyte with that of a derivatized reference standard. The mass spectrum of the tris-TMS derivative is expected to show a molecular ion (M⁺) and characteristic fragmentation patterns, including losses of methyl groups (M-15) and TMS groups.
Safety and Handling
-
This compound and its free base are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11][12]
-
Derivatization reagents like BSTFA are moisture-sensitive and corrosive. Open and handle only in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box) and in a fume hood.[11]
-
Always consult the latest Safety Data Sheet (SDS) for the specific reagents being used.
References
- 1. 2-(2-Aminoethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. 2-(2-Aminoethyl)pyridine | SIELC Technologies [sielc.com]
- 7. jfda-online.com [jfda-online.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Purification of 2-(2-Aminoethylamino)-pyridine Dihydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-(2-Aminoethylamino)-pyridine dihydrochloride. This document outlines various techniques, from fundamental principles to detailed, step-by-step protocols, ensuring the attainment of high-purity material essential for research and development activities.
Introduction: The Importance of Purity
2-(2-Aminoethylamino)-pyridine and its dihydrochloride salt are versatile building blocks in medicinal chemistry and materials science. The purity of this compound is paramount, as impurities can lead to ambiguous biological data, side reactions in synthetic pathways, and unreliable material properties. This guide provides a framework for selecting and implementing appropriate purification strategies based on the nature of the impurities and the desired final purity level.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the target molecule's properties. This compound is the salt of a basic compound, 2-(2-aminoethyl)pyridine.
Key Properties:
-
Form: Typically a solid crystalline powder.
-
Solubility: The dihydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. Its solubility in less polar organic solvents is expected to be limited. The free base, 2-(2-aminoethyl)pyridine, is soluble in water and most common polar solvents[1][2].
-
Stability: The compound is generally stable under normal conditions but should be stored in a well-ventilated, dry place, protected from moisture[3].
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the scale of the purification and the nature of the impurities. A multi-step approach, combining different techniques, is often the most effective strategy.
Caption: General purification workflow for this compound.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and scalable technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
Solvent Selection
The ideal recrystallization solvent should:
-
Poorly dissolve the compound at low temperatures.
-
Readily dissolve the compound at elevated temperatures.
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling.
-
Be chemically inert towards the compound.
-
Be volatile enough for easy removal from the purified crystals.
Table 1: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Methanol | The synthesis of a similar compound mentions boiling with methanol for purification, suggesting it's a good candidate[4]. |
| Ethanol/Water | A mixture can be fine-tuned to achieve the desired solubility profile. |
| Isopropanol | A slightly less polar alcohol that may offer different selectivity for impurities. |
Detailed Protocol for Recrystallization
Objective: To purify crude this compound to >95% purity.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a methanol/water mixture (e.g., 9:1 v/v) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent mixture until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Column Chromatography: For High-Purity Applications
For the removal of closely related impurities, column chromatography is the method of choice. Given the polar and ionic nature of the dihydrochloride salt, specialized chromatographic techniques are required.
Cation-Exchange Chromatography
Cation-exchange chromatography is particularly well-suited for the purification of positively charged molecules like protonated amines. This technique has been successfully used for the purification of other 2-aminopyridine derivatives[5].
Caption: Workflow for cation-exchange chromatography purification.
Detailed Protocol for Cation-Exchange Chromatography
Objective: To achieve >99% purity of this compound.
Materials:
-
Dowex 50WX8 resin (or similar strong cation-exchange resin)
-
Chromatography column
-
Ammonium acetate buffer (e.g., 20 mM, pH 5.0 and 1 M, pH 7.0)
-
Purified this compound from recrystallization
-
Fraction collector
-
TLC plates and developing chamber
-
Lyophilizer
Procedure:
-
Resin Preparation: Prepare a slurry of the cation-exchange resin in deionized water and pack it into the chromatography column.
-
Equilibration: Equilibrate the column by washing with several column volumes of the low concentration ammonium acetate buffer (20 mM, pH 5.0).
-
Sample Loading: Dissolve the partially purified compound in a minimal amount of the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to elute any neutral or weakly bound impurities.
-
Elution: Elute the bound compound using a gradient or step-wise increase in the concentration of the ammonium acetate buffer (e.g., a linear gradient from 20 mM to 1 M). The positively charged ammonium ions will compete with the protonated product for binding to the resin, leading to its elution.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the pure product.
-
Product Isolation: Pool the pure fractions and remove the volatile ammonium acetate buffer by lyophilization (freeze-drying) to obtain the purified product.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structurally related impurities. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the desired compound. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. |
References
- 1. chembk.com [chembk.com]
- 2. 2-(2-Aminoethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. lobachemie.com [lobachemie.com]
- 4. prepchem.com [prepchem.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-(2-Aminoethylamino)-pyridine Dihydrochloride in the Synthesis of Fused N-Heterocyclic Compounds
Introduction: A Versatile Scaffold for Medicinal Chemistry
In the landscape of drug discovery and development, nitrogen-containing heterocyclic compounds represent a cornerstone of molecular design.[1][2] Their prevalence in approved pharmaceuticals stems from their ability to engage in crucial biological interactions, such as hydrogen bonding, and their capacity to serve as rigid scaffolds for presenting pharmacophoric elements in a defined three-dimensional space.[2][3] Among these, fused pyridine systems like imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines are recognized as "privileged structures" due to their frequent appearance in compounds with diverse therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]
This guide focuses on a highly versatile and strategic starting material: 2-(2-Aminoethylamino)-pyridine dihydrochloride . This reagent is uniquely equipped for the efficient construction of complex fused heterocycles. Its structure combines a 2-aminopyridine core with a flexible ethylenediamine side chain, presenting three distinct nitrogen nucleophiles: the endocyclic pyridine nitrogen, a secondary exocyclic amine, and a primary exocyclic amine. The dihydrochloride form enhances stability and solubility in polar solvents, though it necessitates a neutralization step in most reaction protocols to unmask the nucleophilic amine groups.
This document provides in-depth protocols and the underlying chemical rationale for utilizing this reagent in the synthesis of high-value heterocyclic systems, aimed at researchers and professionals in medicinal chemistry and process development.
Core Application I: Synthesis of Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a key component in numerous approved drugs, including the hypnotic zolpidem.[5] The most robust and widely adopted method for its synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] Utilizing 2-(2-Aminoethylamino)-pyridine as the starting material allows for the introduction of an aminoethyl side chain at the C5 position, a valuable handle for further functionalization or for modulating the compound's pharmacokinetic properties.
Mechanistic Rationale & Causality
The reaction proceeds via a well-established two-step sequence:
-
N-Alkylation: The more nucleophilic endocyclic pyridine nitrogen of the 2-aminopyridine moiety initiates a nucleophilic attack on the electrophilic carbon of the α-halocarbonyl compound. This SN2 reaction forms a pyridinium salt intermediate. The choice of a polar aprotic solvent like ethanol or DMF facilitates this step by stabilizing the charged intermediate without solvating the nucleophile excessively.
-
Intramolecular Cyclization & Dehydration: A basic workup or the presence of a mild base deprotonates the exocyclic secondary amine. This now highly nucleophilic amine performs an intramolecular attack on the carbonyl carbon. The resulting hemiaminal intermediate readily undergoes dehydration, often promoted by heating, to yield the aromatic imidazo[1,2-a]pyridine ring system.
The primary amine on the terminal end of the ethyl chain is less likely to participate in the initial cyclization due to the steric favorability of forming the five-membered imidazole ring.
Visualized Workflow: Imidazo[1,2-a]pyridine Synthesis
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(2-Aminoethylamino)-pyridine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Aminoethylamino)-pyridine dihydrochloride, also known as N¹-(Pyridin-2-yl)ethane-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on diagnosing and resolving issues of low yield.
The synthesis of N¹-(Pyridin-2-yl)ethane-1,2-diamine is a crucial step in the development of various pharmaceuticals and coordination complexes due to its function as a versatile bidentate ligand.[1] However, what appears to be a straightforward nucleophilic aromatic substitution can present several challenges that impact reaction efficiency and product purity. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocol.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most common and critical issue in the synthesis of 2-(2-Aminoethylamino)-pyridine: consistently low product yield. We will explore the potential root causes and provide systematic, evidence-based solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in this N-alkylation reaction can typically be traced back to one of three main areas: incomplete reaction, prevalence of side reactions, or loss of product during workup and purification. A systematic approach is crucial for diagnosis.
An incomplete reaction is often the primary culprit for low yields. The nucleophilic attack of ethylenediamine on the electron-deficient pyridine ring is an energy-dependent process influenced by several factors.
-
Insufficient Nucleophilicity & Steric Hindrance: The inherent reactivity of your starting materials can be a limiting factor. Aminopyridines can have low nucleophilicity, and steric hindrance around the reaction site can physically block the approach of reactants.[2]
-
Suboptimal Reaction Conditions: The chosen temperature, time, and solvent may not be sufficient to overcome the activation energy barrier for the reaction.[2][3]
Troubleshooting & Optimization Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to drive the reaction forward. Reactions involving 2-fluoropyridine, for instance, are often conducted at elevated temperatures (around 120°C).[1] Monitor for potential decomposition at higher temperatures.
-
Extend Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent. If the starting material is still present after the initially planned reaction time, extend it until completion is observed.[3]
-
Evaluate Your Leaving Group: The choice of the leaving group on the 2-position of the pyridine ring significantly impacts reactivity. While the typical reactivity for nucleophilic aromatic substitution is I > Br > Cl > F, the high electronegativity of fluorine can make 2-fluoropyridine a surprisingly effective substrate under the right conditions.[1]
-
Solvent Selection: Aprotic polar solvents like DMF, NMP, or DMSO are often effective for this type of reaction as they can solvate the reactants and facilitate the substitution. However, care must be taken with high-boiling point solvents as they can be difficult to remove.[4][5]
The formation of unintended byproducts can significantly consume your starting materials and reduce the yield of the desired product.
-
Over-alkylation: The mono-alkylated product, 2-(2-Aminoethylamino)-pyridine, is often more nucleophilic than the starting ethylenediamine. This makes it susceptible to reacting with another molecule of the 2-halopyridine, leading to the formation of N,N'-bis(pyridin-2-yl)ethane-1,2-diamine.[6][7]
-
Polymerization/Degradation: At excessively high temperatures, starting materials or the product itself can degrade or polymerize, leading to the formation of intractable tars.[3]
Troubleshooting & Optimization Steps:
-
Control Stoichiometry: To favor mono-alkylation, use a significant excess of ethylenediamine relative to the 2-halopyridine.[7] This statistically increases the probability of the 2-halopyridine reacting with the more abundant starting diamine rather than the product.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also accelerate side reactions. Find the optimal temperature that promotes the desired reaction without significant byproduct formation.
-
Use a Suitable Base: Incorporating a non-nucleophilic base, such as triethylamine (TEA), can neutralize the hydrohalic acid (e.g., HCl, HBr) formed during the reaction, preventing the protonation and deactivation of the amine nucleophiles.[3]
The desired product can be lost during the isolation and purification phases, especially if its chemical properties are not fully considered.
-
Aqueous Solubility: As a diamine, the product can exhibit significant water solubility, particularly in its protonated (salt) form. This can lead to substantial losses during aqueous extraction steps.
-
Purification Challenges: The high polarity of the product can make it challenging to purify via standard silica gel column chromatography, often resulting in streaking and poor separation.
Troubleshooting & Optimization Steps:
-
Careful pH Control During Workup: Before extraction with an organic solvent, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the product and reduce its solubility in water.
-
Thorough Extraction: Use a suitable organic solvent (e.g., dichloromethane, chloroform) and perform multiple extractions to maximize the recovery of the product from the aqueous phase.
-
Alternative Purification Methods:
-
Crystallization of the Dihydrochloride Salt: This is often the most effective method for both purification and isolation. Convert the crude free base directly to its dihydrochloride salt, which can then be purified by recrystallization.[8]
-
Cation-Exchange Chromatography: This technique is particularly well-suited for purifying basic compounds like aminopyridines and can be a highly effective alternative to silica gel chromatography.[9]
-
Frequently Asked Questions (FAQs)
Q: My final this compound product is an oil or sticky solid. How can I get it to crystallize? A: This is a common issue often caused by residual high-boiling point solvents (like DMF) or impurities that inhibit the formation of a crystal lattice.[4]
-
Solution: First, ensure all solvent is removed by drying under a high vacuum, potentially with gentle heating. Then, attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as cold diethyl ether or hexanes.[4] If this fails, recrystallization from a suitable solvent system, such as ethanol or a methanol/ether mixture, is the recommended next step.[3][8]
Q: How can I effectively remove the large excess of ethylenediamine after the reaction? A: Unreacted ethylenediamine (boiling point ~117 °C) can typically be removed from the reaction mixture by distillation under reduced pressure. Alternatively, during the aqueous workup, an acidic wash will protonate the basic ethylenediamine, causing it to partition into the aqueous layer, which can then be separated from the organic layer containing your less polar product (in its free base form).
Q: Which 2-halopyridine (F, Cl, or Br) is the best starting material? A: The choice involves a trade-off between reactivity, cost, and safety.
-
2-Bromopyridine: Generally offers good reactivity for nucleophilic aromatic substitution.
-
2-Chloropyridine: Often less expensive but may require more forcing conditions (higher temperatures or longer reaction times).
-
2-Fluoropyridine: Can be highly effective due to the strong electron-withdrawing nature of fluorine activating the ring, though it typically requires elevated temperatures to proceed efficiently.[1]
Q: What is the best way to form the final dihydrochloride salt? A: After purifying the free base, dissolve it in a suitable anhydrous solvent like ethanol, methanol, or isopropanol. Then, add a solution of hydrochloric acid (e.g., concentrated HCl, HCl in ethanol, or by bubbling anhydrous HCl gas through the solution) until the mixture is acidic. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.[8]
Visualizations & Data
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the core reaction and a logical workflow for troubleshooting common issues.
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for diagnosing the cause of low product yield.
Data Summary Tables
Table 1: Comparison of 2-Halopyridine Starting Materials
| Starting Material | Relative Reactivity | Typical Conditions | Considerations |
| 2-Fluoropyridine | Good | Elevated temperature (~120 °C)[1] | Can be highly effective; fluorine activates the ring. |
| 2-Chloropyridine | Moderate | Higher temperatures, longer times | Often the most cost-effective option. |
| 2-Bromopyridine | High | Milder conditions than chloro- | More reactive but generally more expensive. |
Table 2: Troubleshooting Synthesis Issues at a Glance
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Insufficient temperature/time; poor leaving group. | Increase temperature/time; switch to a more reactive halopyridine (e.g., bromo-).[2] |
| Multiple Spots on TLC | Over-alkylation; decomposition. | Use a larger excess of ethylenediamine; avoid excessive heat.[7] |
| Product is an Oil | Residual solvent; impurities. | Dry under high vacuum; triturate with a non-polar solvent; recrystallize.[4] |
| Low Isolated Yield | Product loss during aqueous workup. | Ensure aqueous layer is strongly basic (pH > 10) before extraction; perform multiple extractions. |
Experimental Protocols
Protocol 1: General Synthesis of 2-(2-Aminoethylamino)-pyridine (Free Base)
This is a representative protocol and should be adapted based on specific substrates and laboratory safety procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a significant molar excess of ethylenediamine (e.g., 5-10 equivalents) to a suitable solvent (e.g., pyridine or NMP).
-
Addition of Reactant: Slowly add 2-chloropyridine (1.0 equivalent) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (e.g., 100-120 °C) and maintain for several hours (e.g., 6-24 hours). Monitor the reaction's progress by TLC.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethylenediamine and solvent under reduced pressure.
-
Workup: Dissolve the residue in water and make the solution strongly basic (pH > 10) with NaOH. Extract the aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which can be purified further or used directly for salt formation.
Protocol 2: Conversion to Dihydrochloride Salt
-
Dissolution: Dissolve the crude or purified 2-(2-Aminoethylamino)-pyridine free base in anhydrous ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in ethanol (or bubble anhydrous HCl gas) while stirring until the solution is acidic and a precipitate forms.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol or diethyl ether and dry under vacuum to obtain the final this compound.[8]
References
- 1. smolecule.com [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"common side reactions with 2-(2-Aminoethylamino)-pyridine dihydrochloride"
Technical Support Center: 2-(2-Aminoethylamino)-pyridine dihydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile reagent. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, stability, and fundamental reactivity of this compound.
Q1: How must I properly store and handle this reagent?
A1: Proper storage is critical for maintaining the reagent's integrity. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] This compound is often air-sensitive and can degrade upon prolonged exposure to the atmosphere.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[1][2] Always consult the Safety Data Sheet (SDS) before use; this compound is classified as corrosive and toxic, causing severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[1]
Q2: The reagent is a dihydrochloride salt. How does this affect its reactivity in my reaction?
A2: This is a crucial point and a common source of experimental failure. The dihydrochloride salt form means that both the primary and secondary amino groups, as well as the pyridine nitrogen, are protonated. In this state, the nitrogen atoms are non-nucleophilic and will not participate in reactions like acylations, alkylations, or couplings.
To render the amine nucleophilic, you must add a base to deprotonate it. Stoichiometry is key: you will need at least two equivalents of a base to neutralize the two HCl molecules and liberate the free diamine. A third equivalent is often required to scavenge the acid byproduct generated during the reaction (e.g., HCl from an acid chloride, or a carboxylic acid from an active ester coupling).
Q3: My reagent has developed a slight yellow or brown tint upon storage. Is it still viable for use?
A3: A slight discoloration can indicate minor oxidation or degradation. While it may still be usable for some applications, its purity is compromised. For sensitive or high-stakes experiments, such as late-stage pharmaceutical synthesis, using discolored reagent is not recommended as it can introduce impurities that complicate purification and impact yields. If you observe significant color change, it is best to discard the reagent according to safety protocols and use a fresh batch.
Q4: What are the primary incompatible materials I should avoid?
A4: Based on its chemical nature and safety data, you should avoid mixing this compound with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates, except under controlled reaction conditions.[1][2] Uncontrolled mixing can lead to vigorous, exothermic reactions and the generation of hazardous byproducts.
Part 2: Troubleshooting Guide for Common Side Reactions
This section is structured to address specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: My amide coupling or acylation reaction has a very low yield or did not proceed at all.
-
Potential Cause 1: Inadequate Neutralization.
-
Explanation: As detailed in the FAQs, the most common reason for failed reactions is insufficient base to deprotonate the dihydrochloride salt. Without a free amine, there is no nucleophile to attack your electrophile.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least 2-3 equivalents of base relative to the aminopyridine reagent.
-
Choose the Right Base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) if necessary. Avoid using amine bases like triethylamine (TEA) if your electrophile is highly reactive (e.g., an acid chloride), as the TEA can compete as a nucleophile.
-
Order of Addition: Consider pre-mixing the aminopyridine dihydrochloride and the base in your solvent for 15-30 minutes before adding the electrophile to ensure complete deprotonation.
-
-
-
Potential Cause 2: Low Nucleophilicity of the Amine.
-
Explanation: The pyridine ring is electron-withdrawing, which reduces the nucleophilicity of the attached amino groups compared to a simple alkyl diamine. This can make reactions with less reactive electrophiles sluggish.
-
Troubleshooting Steps:
-
Use a More Potent Coupling Reagent: If using standard carbodiimide coupling (e.g., EDC), consider switching to a more powerful uronium-based reagent like HATU or HBTU, which are more effective for deactivated amines.[3]
-
Activate the Carboxylic Acid: For difficult couplings, convert the carboxylic acid partner to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] This highly electrophilic species will react more readily with the amine.
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy, but monitor carefully for potential decomposition or side products.[3]
-
-
Scenario 2: My reaction produced multiple products, and purification is a challenge.
-
Potential Cause 1: Di-acylation or Di-alkylation.
-
Explanation: The molecule contains two nucleophilic nitrogens (a primary and a secondary amine). If more than one equivalent of a strong electrophile is used, or if reaction conditions are not carefully controlled, you can get addition at both sites.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use only one equivalent of your electrophile relative to the aminopyridine.
-
Lower the Temperature: Add the electrophile slowly at a reduced temperature (e.g., 0 °C) to improve selectivity for the more reactive primary amine.
-
Consider a Protecting Group Strategy: For maximum control, you may need to protect one of the amines before the reaction and deprotect it afterward.
-
-
-
Potential Cause 2: Thermal Decomposition.
-
Explanation: Running reactions at excessively high temperatures can cause the molecule to decompose, leading to a complex mixture of byproducts. Thermal decomposition can release irritating and hazardous vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[1]
-
Troubleshooting Steps:
-
Monitor Temperature: Keep the reaction temperature at the minimum required for a reasonable reaction rate.
-
TLC/LC-MS Monitoring: Check the reaction progress frequently. If you see the formation of multiple new spots or peaks that are not the desired product, the reaction may be decomposing.
-
-
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting flowchart for low-yield reactions.
Part 3: Experimental Protocol & Data
This section provides a validated starting protocol for a common application and summarizes key data in a tabular format.
General Protocol: Amide Coupling Using HATU
This protocol describes the coupling of a generic carboxylic acid to the primary amine of this compound.
Materials:
-
This compound
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.5 eq)
-
Anhydrous DMF (solvent)
Procedure:
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature.
-
Scientist's Note: This pre-activation step forms the highly reactive O-acylisourea intermediate, which improves coupling efficiency.
-
-
Neutralization & Addition: In a separate flask, suspend this compound (1.05 eq) in anhydrous DMF. Add DIPEA (3.5 eq) dropwise and stir for 20 minutes. The suspension should become a clear solution as the free base is formed.
-
Scientist's Note: Using a slight excess of the amine component can help drive the reaction to completion. The 3.5 equivalents of base are crucial: 2.0 for neutralizing the salt, 1.0 to neutralize the liberated HOAt from HATU, and an extra 0.5 as a general buffer.
-
-
Coupling Reaction: Transfer the activated acid solution from Step 1 to the amine solution from Step 2 via cannula or syringe. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Checkpoint: A successful reaction will show consumption of the limiting reagent (the carboxylic acid) and the appearance of a new, more polar product spot/peak.
-
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution (3x) followed by brine (1x).
-
Scientist's Note: The bicarbonate wash removes unreacted acid and the HOAt byproduct.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Tables
Table 1: Selection of Bases for Neutralization
| Base | pKa of Conjugate Acid | Type | Suitability Notes |
| DIPEA | ~10.8 | Non-nucleophilic | Excellent general-purpose choice for couplings. |
| Triethylamine | ~10.7 | Non-nucleophilic | Suitable for most cases, but can be nucleophilic with highly reactive electrophiles. |
| DBU | ~13.5 | Non-nucleophilic | A stronger base, useful if deprotonation is difficult. Can sometimes promote side reactions. |
| K₂CO₃ / Cs₂CO₃ | ~10.3 / ~10.5 | Inorganic | Heterogeneous, requires vigorous stirring. Useful in polar solvents like DMF or acetonitrile. |
Visualization of Potential Side Reaction
Caption: Reaction schematic showing desired mono-acylation vs. potential di-acylation side reaction.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Aminoethylamino)-pyridine dihydrochloride
Welcome to the technical support center for the synthesis and optimization of 2-(2-Aminoethylamino)-pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical intermediate. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern reaction outcomes, enabling you to confidently optimize conditions for your specific applications.
Introduction: The Chemistry of 2-(2-Aminoethylamino)-pyridine
2-(2-Aminoethylamino)-pyridine, also known as N-(pyridin-2-yl)ethane-1,2-diamine, is a bidentate ligand and a valuable building block in medicinal chemistry and materials science.[1] Its synthesis typically involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with ethylenediamine. The dihydrochloride salt is often the preferred form for its stability and ease of handling. This guide will focus on the common synthetic route from 2-chloropyridine and ethylenediamine and provide detailed insights into optimizing the reaction conditions for maximal yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: I am experiencing a low yield of my desired product. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in this synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time. A typical starting point is refluxing for 6-12 hours.
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the nucleophilic aromatic substitution to proceed efficiently.
-
Solution: While room temperature reactions are sometimes reported, heating is generally necessary. Refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) is a common practice.[1] For less reactive starting materials like 2-chloropyridine, higher temperatures may be required compared to 2-fluoropyridine, which is significantly more reactive towards nucleophiles in SNAr reactions.
-
-
Inefficient Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction and for deprotonating the amine nucleophile.
-
Solution: An inorganic base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is typically used.[1] Ensure at least two equivalents of base are used to neutralize the generated HCl and to facilitate the reaction.
-
-
Poor Quality of Starting Materials: Impurities in the 2-chloropyridine or ethylenediamine can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, distill the ethylenediamine and 2-chloropyridine before use.
-
Question 2: My final product is impure, and I suspect the presence of side products. What are the likely impurities and how can I minimize their formation?
Answer:
The primary impurity in this reaction is typically the product of overalkylation.
Primary Side Reaction: Overalkylation
The mono-alkylated product, 2-(2-aminoethylamino)-pyridine, is itself a nucleophile and can react with another molecule of 2-chloropyridine, leading to the formation of a bis-substituted byproduct, N,N'-bis(pyridin-2-yl)ethane-1,2-diamine. This is a common issue in the alkylation of amines, as the product amine can sometimes be more nucleophilic than the starting amine.
Strategies to Minimize Overalkylation:
-
Control Stoichiometry: Use a large excess of ethylenediamine. A molar ratio of 5 to 10 equivalents of ethylenediamine to 1 equivalent of 2-chloropyridine is recommended. This statistical excess favors the reaction of 2-chloropyridine with the more abundant ethylenediamine over the mono-substituted product.
-
Slow Addition of the Limiting Reagent: Adding the 2-chloropyridine dropwise to the heated solution of ethylenediamine and base can help maintain a low concentration of the electrophile, further minimizing the chance of overalkylation.
Question 3: I am having difficulty purifying the final product. What is an effective purification strategy?
Answer:
A robust purification method involves an acid-base extraction to isolate the desired product as its dihydrochloride salt, effectively removing unreacted starting materials and non-basic impurities.
Detailed Purification Protocol:
-
Initial Work-up: After the reaction is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolution and Basification: Dissolve the residue in water and make the solution strongly basic (pH > 10) by adding a concentrated solution of sodium hydroxide or potassium carbonate. This will ensure that your product is in its free base form.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate to transfer the free base into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the precipitation of the dihydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure this compound.
This method is highly effective as it leverages the basicity of the desired product for selective extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like ethanol are commonly used.[1] The choice of solvent can influence the reaction rate and solubility of the reagents. Ethanol is often a good starting point due to its lower boiling point and ease of removal.
Q2: Can I use 2-bromopyridine instead of 2-chloropyridine?
A2: Yes, 2-bromopyridine can be used and is generally more reactive than 2-chloropyridine in SNAr reactions, which may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time).[1] However, 2-chloropyridine is often more cost-effective.
Q3: How should I store this compound?
A3: The dihydrochloride salt is generally a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the product should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Experimental Protocols
Standard Synthesis of this compound
This protocol provides a reliable method for the synthesis of the target compound.
Materials:
-
2-Chloropyridine
-
Ethylenediamine
-
Potassium Carbonate (K2CO3), anhydrous
-
Ethanol
-
Hydrochloric Acid (concentrated or as a solution in a suitable solvent)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylenediamine (5 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in ethanol.
-
Addition of 2-Chloropyridine: Heat the mixture to reflux with vigorous stirring. Slowly add 2-chloropyridine (1 equivalent) dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction: Continue to reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol. Slowly add a solution of hydrochloric acid in isopropanol until no further precipitation is observed.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Ethanol | DMF | Acetonitrile | DMF may lead to faster reaction rates due to its higher boiling point and polarity. |
| Base | K2CO3 | NaOH | Triethylamine | Stronger inorganic bases like NaOH may improve yield but can also promote side reactions. |
| Temperature | 80 °C (Reflux in Ethanol) | 120 °C | 150 °C (in DMF) | Higher temperatures generally increase the reaction rate, but may also increase the formation of byproducts. |
| Ethylenediamine excess | 3 equivalents | 5 equivalents | 10 equivalents | Increasing the excess of ethylenediamine should decrease the amount of overalkylation product. |
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Logic
Caption: A diagram illustrating the troubleshooting logic for common issues.
References
Technical Support Center: Purification of 2-(2-Aminoethylamino)-pyridine Dihydrochloride Derivatives
Welcome to the technical support guide for navigating the complex purification challenges associated with 2-(2-Aminoethylamino)-pyridine dihydrochloride and its derivatives. These molecules, characterized by their high polarity, multiple basic nitrogen atoms, and existence as hydrochloride salts, present unique obstacles in achieving high purity. This guide is designed for researchers, medicinal chemists, and process development professionals, offering field-proven insights and actionable protocols to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific purification issues.
Q1: What inherent properties of 2-(2-Aminoethylamino)-pyridine derivatives make them so difficult to purify?
A1: The purification challenges stem from a combination of physical and chemical properties:
-
High Polarity: The presence of multiple amine functionalities makes these compounds highly polar, leading to poor solubility in common organic solvents and strong retention on normal-phase stationary phases.
-
Basicity: The pyridine nitrogen and the two nitrogens of the ethylamino side chain are basic. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing, poor resolution, and low recovery.[1][2]
-
Dihydrochloride Salt Form: As dihydrochloride salts, these derivatives are highly water-soluble and often insoluble in typical chromatography solvents like ethyl acetate or dichloromethane. Their ionic nature complicates standard purification techniques.
-
Hygroscopicity: Pyridine and its derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere, which can complicate handling, analysis, and obtaining a crystalline final product.[3]
Q2: Should I attempt to purify my compound as the dihydrochloride salt or convert it to the free base first?
A2: This is a critical strategic decision. The optimal choice depends on the stability of your derivative and the impurities present.
| Form | Advantages | Disadvantages | Best For... |
| Dihydrochloride Salt | - Often more stable and crystalline. - Avoids an extra chemical step (basification). | - Insoluble in most organic solvents. - Unsuitable for standard silica gel chromatography. | Purification via recrystallization from polar solvents (water, ethanol, methanol) or ion-exchange chromatography. |
| Free Base | - Soluble in a wider range of organic solvents. - Amenable to modified normal-phase (silica) or reverse-phase chromatography. | - May be less stable (prone to oxidation/degradation). - Often obtained as an oil, making handling difficult. - Requires a careful basification and extraction step, which can introduce water and inorganic salts. | Chromatographic purification when recrystallization of the salt form fails to remove key impurities. |
Q3: What are the most common impurities I should anticipate?
A3: Impurities are typically related to the synthetic route. Common examples include:
-
Unreacted Starting Materials: Such as 2-aminopyridine or the aminoethyl-containing precursor.
-
Reagents and Byproducts: Excess coupling agents (e.g., HBTU, HATU) or their byproducts if synthesizing an amide derivative.[4]
-
Side-Reaction Products: Formation of dimers, polymers, or cyclized byproducts.
-
Degradation Products: The electron-rich nature of the aminopyridine ring can make it susceptible to oxidation or decomposition, especially under acidic or heated conditions.[5]
Q4: What is the best general-purpose analytical method to assess the purity of these compounds?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A typical starting point would be:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid ensures the amine groups are protonated, leading to better peak shapes.
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).[1]
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems in a direct question-and-answer format.
Issue 1: Severe Peak Tailing and Low Recovery in Silica Gel Chromatography
Q: I neutralized my 2-(2-Aminoethylamino)-pyridine derivative to the free base, but when I run a column on silica gel, I get a long streak instead of a peak, and my mass balance is very low. What is happening and how can I fix it?
A: This is the most common problem encountered. The basic nitrogen atoms in your molecule are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" to the column, leading to tailing and irreversible adsorption (low recovery).
Causality Diagram: Analyte-Stationary Phase Interaction
Caption: Interaction of a basic analyte with silica gel, and the role of a basic additive.
Solutions:
-
Mobile Phase Modification (First Approach): The easiest solution is to add a small amount of a competing base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, preventing your compound from binding too strongly.
-
Additive: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/TEA 90:8:2).
-
Mechanism: The TEA is a small, basic molecule that effectively "coats" the acidic silanol groups, allowing your larger, more valuable compound to elute symmetrically.[1][2]
-
-
Stationary Phase Modification: If mobile phase additives are insufficient or undesirable, change the stationary phase.
-
Neutralized Silica: Before packing your column, slurry the silica gel in your starting eluent containing 2% triethylamine, let it sit for an hour, and then pack as usual. This pre-treats the entire stationary phase.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III neutral or basic alumina.
-
Reverse-Phase Chromatography: Purifying the free base on a C18 column using a mobile phase like acetonitrile/water can be very effective.
-
Issue 2: The Compound is an Oil and Fails to Crystallize
Q: I have successfully purified my compound by chromatography, and the NMR looks clean. However, after removing the solvent, it remains a thick, stubborn oil. How can I solidify it?
A: This is common for amine-containing compounds, which can be prone to forming oils due to hydrogen bonding with residual solvents or water, or simply having a low melting point.
Solutions:
-
Azeotropic Removal of Trace Solvents: Your oil may be retaining trace amounts of water or high-boiling solvents (like DMF or DMSO). Co-evaporating with a solvent that forms a low-boiling azeotrope can help.
-
Protocol: Dissolve the oil in a small amount of methanol or dichloromethane. Add toluene or heptane (approx. 10x the volume of the oil).[6] Remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The goal is to azeotropically remove any residual water or polar solvent.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solvent-Antisolvent: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, isopropanol). Slowly add an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexanes, ethyl acetate) dropwise until the solution becomes cloudy. Let it stand, or warm slightly to redissolve and then cool slowly.
-
Seeding: If you have a small crystal of the desired compound from a previous batch, add it to the oil or supersaturated solution to initiate crystallization.
-
-
Salt Formation: If the free base refuses to solidify, convert it back to its hydrochloride salt.
-
Protocol: Dissolve the purified free-base oil in a suitable solvent like methanol, isopropanol, or diethyl ether. Add a stoichiometric amount (2 equivalents) of HCl (as a solution in ether, dioxane, or isopropanol) dropwise while stirring. The hydrochloride salt will often precipitate out as a solid, which can then be collected by filtration.
-
Issue 3: Purification of the Dihydrochloride Salt
Q: My compound is only stable as the dihydrochloride salt, and it's insoluble in everything except water and methanol. How can I purify it?
A: Direct purification of highly polar salts requires moving away from traditional silica gel chromatography.
Workflow for Polar Salt Purification
Caption: Decision workflow for purifying highly polar hydrochloride salts.
Solutions:
-
Recrystallization: This should be your first choice.
-
Solvent Screening: Experiment with various polar solvents. Common systems include ethanol/water, methanol/isopropanol, or pure ethanol. Dissolve the crude salt in a minimum amount of the hot solvent and allow it to cool slowly. The goal is to find a system where the desired compound is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[7][8]
-
-
Ion-Exchange Chromatography: This technique is perfectly suited for separating charged molecules.[9][10]
-
Stationary Phase: Use a strong cation-exchange (SCX) resin. These resins have negatively charged functional groups (e.g., sulfonate) that will bind your positively charged (protonated amine) compound.
-
Mechanism:
-
Loading: Dissolve your crude salt in a low-ionic-strength aqueous buffer (e.g., water or dilute acetic acid) and load it onto the SCX column. Your compound will bind to the resin, while neutral impurities will wash through.
-
Elution: Elute your compound by increasing the ionic strength or the pH of the mobile phase. A common method is to use a gradient of ammonium hydroxide or sodium chloride in water/methanol. The ammonium or sodium ions will displace your compound from the resin, allowing it to elute.[11]
-
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very challenging separations, HILIC can be an alternative to reversed-phase. It uses a polar stationary phase (like silica or an amino column) with a high-organic, low-aqueous mobile phase.[12][13] This allows for the retention and separation of highly polar compounds that show little or no retention in reversed-phase.
Section 3: Key Experimental Protocols
Protocol 1: Flash Chromatography of a Free Base Amine Derivative on TEA-Treated Silica Gel
This protocol is designed to minimize peak tailing and improve recovery for basic compounds.
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 95:5 Dichloromethane:Methanol). To this system, add 1-2% triethylamine (TEA). For 1 L of eluent, add 10-20 mL of TEA.
-
Prepare the Slurry: In a beaker, add your required amount of silica gel. Add the TEA-containing eluent and stir to create a uniform slurry. Self-Validation: Let this slurry sit for 30 minutes to ensure the silica is fully neutralized by the TEA.
-
Pack the Column: Pack the column with the prepared slurry as you would normally.
-
Sample Loading: It is crucial to avoid loading your sample in an acidic state. If your sample is an acid salt (e.g., from a TFA-containing HPLC fraction), neutralize it first. For best results, pre-adsorb your free-base sample onto a small amount of fresh silica gel. To do this, dissolve your sample in a minimal amount of solvent (e.g., DCM), add silica gel, and evaporate the solvent until you have a dry, free-flowing powder.
-
Elution: Run the column using the TEA-containing eluent. The peaks should be significantly sharper and recovery higher compared to using an untreated system.
-
Post-Purification: After collecting your fractions, be aware that they will contain TEA. TEA is volatile and can often be removed by co-evaporation with toluene or by placing the sample under high vacuum.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 8. CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities [pubmed.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
Technical Support Center: Navigating pH in Reactions with 2-(2-Aminoethylamino)-pyridine dihydrochloride
Welcome to the technical support center for 2-(2-Aminoethylamino)-pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile molecule. Here, we move beyond simple protocols to explain the critical impact of pH on the reactivity, coordination, and overall success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in 2-(2-Aminoethylamino)-pyridine and why is pH so critical?
2-(2-Aminoethylamino)-pyridine, often abbreviated as AEP, possesses three nitrogen atoms that can participate in chemical reactions: a primary aliphatic amine, a secondary aliphatic amine, and a pyridine ring nitrogen. The basicity of these nitrogens, and thus their reactivity, is highly dependent on the pH of the reaction medium. The protonation state of these functional groups dictates the molecule's ability to act as a nucleophile, a ligand for metal coordination, or a base.
The dihydrochloride salt form means that two of the nitrogen atoms are protonated. Understanding the pKa values of each nitrogen is fundamental to controlling the molecule's behavior in your experiments.
Q2: What are the pKa values for 2-(2-Aminoethylamino)-pyridine and how do I interpret them?
The reported pKa values for the conjugate acid of 2-(2-aminoethyl)pyridine are approximately 4.24 and 9.78.[1] These values correspond to the deprotonation of the doubly and singly protonated forms of the molecule, respectively.
-
pKa1 ≈ 4.24: This lower pKa is associated with the pyridine nitrogen. Below a pH of 4.24, the pyridine nitrogen will be predominantly protonated.
-
pKa2 ≈ 9.78: This higher pKa corresponds to the aliphatic amino groups. In the pH range between 4.24 and 9.78, the pyridine nitrogen is largely neutral, while the amino groups are protonated. Above a pH of 9.78, the amino groups will be predominantly deprotonated and thus nucleophilic.
Table 1: pH-Dependent Speciation of 2-(2-Aminoethylamino)-pyridine
| pH Range | Predominant Species | Key Characteristics |
| < 4.24 | Doubly Protonated (pyridinium and ammonium ions) | Limited nucleophilicity; functions as a dicationic species. |
| 4.24 - 9.78 | Singly Protonated (ammonium ion) | Pyridine nitrogen is a good coordination site; amino groups are less reactive. |
| > 9.78 | Neutral (free base) | All nitrogen atoms are available for nucleophilic attack or coordination. |
The following diagram illustrates the protonation states of 2-(2-Aminoethylamino)-pyridine at different pH values.
Caption: Predominant species of 2-(2-Aminoethylamino)-pyridine at different pH ranges.
Troubleshooting Guides
Problem 1: Low yield in a nucleophilic substitution reaction.
Scenario: You are attempting to use this compound as a nucleophile to displace a leaving group, but the reaction yield is consistently low.
Root Cause Analysis: The dihydrochloride salt form of the reactant means that the highly nucleophilic primary and secondary amines are protonated and therefore unreactive as nucleophiles. For the reaction to proceed, the amino groups must be deprotonated to their free base form.
Troubleshooting Steps:
-
pH Adjustment: Before adding your electrophile, the reaction mixture containing this compound must be basified. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. The pH should be raised to be at least 1-2 pH units above the pKa of the amino groups (~9.78) to ensure a sufficient concentration of the free amine.
-
Choice of Base: The choice of base is critical. Avoid using strong nucleophilic bases like NaOH or KOH if your electrophile is sensitive to hydrolysis.
-
Solvent Considerations: Ensure your solvent can accommodate the basified reaction mixture. For instance, if you are using an aqueous solvent system, be mindful of the potential for side reactions.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of your starting material and the formation of the product. This will help you determine if the reaction is stalled due to pH issues.
Experimental Protocol: Deprotonation for Nucleophilic Substitution
Caption: Workflow for a nucleophilic substitution reaction using AEP.
Problem 2: Inconsistent results in metal complex formation.
Scenario: You are using 2-(2-Aminoethylamino)-pyridine as a ligand to synthesize a metal complex, but you are observing batch-to-batch variability, or the formation of unintended products.
Root Cause Analysis: The coordination of 2-(2-Aminoethylamino)-pyridine to a metal center is highly dependent on the pH of the solution. Different protonation states of the ligand will lead to different coordination modes and potentially different final complex structures. The pH can influence which nitrogen atoms are available to bind to the metal ion.
Troubleshooting Steps:
-
Strict pH Control: The pH of the reaction mixture must be rigorously controlled and buffered. The optimal pH will depend on the metal ion and the desired coordination sphere. Potentiometric titrations can be a valuable tool to determine the stability constants of the complexes at different pH values.[2][3]
-
Ligand Speciation: Consider the desired coordination. If you want the ligand to act as a tridentate ligand (coordinating through all three nitrogen atoms), the reaction should be performed at a pH above 9.78. If bidentate coordination through the pyridine and one of the aliphatic amines is desired, a pH between 4.24 and 9.78 might be more appropriate. The effect of pH on the final structures of coordination compounds is a well-documented phenomenon.[4]
-
Auxiliary Ligands: The presence of other coordinating species (auxiliary ligands) in the reaction mixture can also be influenced by pH and compete with your primary ligand for binding sites on the metal.
-
Characterization: Thoroughly characterize your product from each batch using techniques like X-ray crystallography, NMR, and elemental analysis to confirm the structure and identify any inconsistencies.
Diagram: pH-Dependent Coordination Modes
Caption: Influence of pH on the coordination modes of AEP.
Concluding Remarks
The successful application of this compound in your research hinges on a solid understanding of its acid-base chemistry. By carefully controlling the pH, you can selectively activate or deactivate its different functional groups, thereby directing the outcome of your reactions. This guide provides a starting point for troubleshooting common issues, but as with any experimental work, meticulous planning and characterization are paramount to achieving reproducible and reliable results.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-(2-Aminoethylamino)-pyridine Dihydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(2-Aminoethylamino)-pyridine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities introduced by solvent selection in reactions involving this versatile bifunctional molecule. As a dihydrochloride salt, its solubility and the reactivity of its nucleophilic centers are critically dependent on the reaction environment. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound.
Question 1: Why is my this compound not dissolving?
Answer: This is the most frequent issue and is almost always tied to a mismatch between the solute's salt form and the solvent's properties.
-
As a Dihydrochloride Salt: The molecule has two protonated amine groups, making it a salt. Like most salts, it exhibits high solubility in polar protic solvents that can solvate both the cation (the protonated pyridine derivative) and the chloride anions.
-
Recommended Solvents for Dissolution: Water, methanol, and ethanol are excellent choices for dissolving the starting material.
-
Problematic Solvents: It will have very poor solubility in common nonpolar or moderately polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), toluene, or diethyl ether. Do not expect it to dissolve in these solvents without modification.
Question 2: How do I perform a reaction if the required solvent is aprotic, but the starting material only dissolves in protic solvents?
Answer: This is the central challenge. The salt form is stable for storage but unreactive as a nucleophile. The amino groups must be deprotonated to their free base form to become reactive. This is typically achieved through an in situ neutralization and solvent exchange or a biphasic reaction.
-
In Situ Neutralization: Dissolve the dihydrochloride salt in a minimal amount of a suitable protic solvent (e.g., methanol or water).
-
Add a Base: Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, NaHCO₃) to neutralize the HCl salts and generate the free base.
-
Proceed with Reaction: The resulting free base is often more soluble in a wider range of organic solvents, including THF, DCM, and ACN, allowing you to proceed with your reaction. For more details, see the protocol in Part 3.
Question 3: My reaction is sluggish or failing completely. I've confirmed the free base was generated. What's wrong?
Answer: Assuming the free base was successfully generated, the solvent is likely playing a prohibitive role.
-
Solvent Polarity: Higher polarity solvents can accelerate substitution reactions by stabilizing charged intermediates or transition states.[1] If your reaction involves the formation of charged species, a more polar solvent like DMF or DMSO could be beneficial.
-
Protic vs. Aprotic: A protic solvent (like ethanol or water) can form hydrogen bonds with the nucleophilic amino groups of your free base. This solvates the nucleophile, stabilizing it and decreasing its reactivity. For reactions where nucleophilicity is key (e.g., Sₙ2 reactions), switching to a polar aprotic solvent (like DMF, DMSO, or ACN) after generating the free base is highly recommended. These solvents do not form a strong hydrogen-bonding cage around the nucleophile, leaving it more "naked" and reactive.
Question 4: I'm observing unexpected side products, such as intramolecular cyclization. How can the solvent influence this?
Answer: 2-(2-Aminoethylamino)-pyridine is a bidentate ligand and a flexible molecule. Intramolecular reactions are a common issue. The solvent can influence the conformation of the molecule, favoring a folded state that leads to cyclization. In nonpolar solvents, the molecule may be more inclined to fold to maximize internal hydrogen bonding, whereas polar solvents can solvate the amine groups, extending the conformation and potentially favoring the desired intermolecular reaction. If cyclization is an issue, consider using a more polar, hydrogen-bond-accepting solvent.
Part 2: Troubleshooting Guide for Common Reactions
This guide provides a scenario-based approach to resolving issues, with a focus on solvent effects.
Scenario 1: Low Yield in an Acylation or Sulfonylation Reaction
-
Problem: You are attempting to acylate one of the amino groups with an acyl chloride or sulfonyl chloride, but you observe low conversion of your starting material.
-
Root Cause Analysis:
-
Incomplete Neutralization: The most likely culprit. If any hydrochloride salt remains, the amino groups are not sufficiently nucleophilic. The HCl generated during the reaction can also re-protonate the free base, shutting down the reaction.
-
Solvent Inhibition: Using a protic solvent for the reaction itself can reduce the nucleophilicity of the amino groups.
-
Base Choice: Using a bulky base like diisopropylethylamine might not efficiently deprotonate the sterically hindered secondary amine.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low acylation yield.
Scenario 2: Product is Contaminated with Starting Material and is Difficult to Purify
-
Problem: The reaction appears to work, but purification is challenging because the product and unreacted starting material have similar properties.
-
Root Cause Analysis: The reaction did not go to completion. The polarity of the solvent may not be optimal for both solubility of the reactants and the reaction rate.
-
Solvent-Based Solutions:
-
Improve Solubility: If your electrophile is nonpolar, a solvent system like THF or a mixture like DCM/Methanol might be needed to bring both reactants into the solution phase after neutralization.
-
Drive the Reaction to Completion: Switch to a higher-boiling polar aprotic solvent (e.g., DMF) and increase the reaction temperature. This often improves rates and drives the equilibrium towards the product.
-
Biphasic System (Schotten-Baumann conditions): For reactions with acyl chlorides, consider a biphasic system. Dissolve the dihydrochloride in water with a base (e.g., NaOH or NaHCO₃). Dissolve the acyl chloride in an immiscible organic solvent like DCM. Vigorous stirring promotes the reaction at the interface. The product remains in the organic layer while the salt byproducts remain in the aqueous layer, simplifying workup.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for In Situ Neutralization and Subsequent Reaction
This protocol describes the essential first step for using the dihydrochloride salt in most organic reactions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of methanol or deionized water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This helps to control any exotherm from the neutralization.
-
Base Addition: Slowly add 2.2 equivalents of a suitable base (e.g., triethylamine). Causality Note: Using a slight excess of base ensures complete deprotonation and neutralizes any HCl generated in subsequent steps.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Solvent Removal (Optional but Recommended): If methanol or water is incompatible with your next step, remove it under reduced pressure (rotary evaporation).
-
Re-dissolution and Reaction: Add your desired anhydrous aprotic solvent (e.g., THF, ACN, DCM) to the flask containing the free base residue. Add your other reagents to proceed with the reaction.
Caption: Experimental workflow for generating the free base.
Part 4: Technical Deep Dive & Data
Understanding the Reactant
The molecule has three potential sites for protonation/reaction: the primary aliphatic amine, the secondary aliphatic amine, and the pyridine ring nitrogen. In the dihydrochloride salt, the two most basic sites—the aliphatic amines—are protonated. The free base is required for nucleophilic reactions.
Caption: Equilibrium between the salt and free base forms.
Solvent Properties and Their Influence
The choice of solvent dictates the balance between reactant solubility and nucleophilic activity. The following table summarizes key properties of common solvents relevant to this chemistry. Solubility data for the parent compound 2-aminopyridine is used as a proxy to guide expectations.[2]
| Solvent | Dielectric Constant (ε) | Type | Predicted Solubility of Dihydrochloride Salt | Predicted Solubility of Free Base | Comments |
| Water | 80.1 | Polar Protic | High | Partially Soluble[3] | Excellent for dissolving the salt, but deactivates the free base nucleophile via H-bonding. |
| Methanol | 32.7 | Polar Protic | High | High[2] | Good for initial dissolution and neutralization. Often needs to be removed. |
| Ethanol | 24.5 | Polar Protic | Moderate | High[2] | Similar to methanol. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Very Low | Moderate[2] | Excellent for Sₙ2 reactions once the free base is formed and dissolved. |
| DMF | 36.7 | Polar Aprotic | Low | High[2] | Excellent for solubility and promoting reactions, but has a high boiling point. |
| Dichloromethane (DCM) | 9.1 | Aprotic | Insoluble | Moderate | Common reaction solvent; may require a co-solvent for solubility. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | Insoluble | Moderate | Good general-purpose solvent for the free base. |
| Cyclohexane | 2.0 | Nonpolar | Insoluble | Very Low[2] | Generally unsuitable for both the salt and the free base. |
Data compiled from publicly available sources and scientific literature.[2][3][4]
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-(2-Aminoethylamino)-pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for catalyst deactivation issues encountered when working with 2-(2-Aminoethylamino)-pyridine dihydrochloride. As Senior Application Scientists, we understand the nuances of catalytic processes and aim to equip you with the knowledge to diagnose, prevent, and resolve common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions involving this compound and similar amino-pyridine compounds?
A1: The choice of catalyst is highly dependent on the specific transformation. For reactions such as hydrogenations, cross-coupling, and aminations involving amino-pyridines, common catalysts include:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄): Widely used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]
-
Nickel-based catalysts (e.g., Raney Ni): Often employed for hydrogenation of aromatic rings and nitrile groups.[2]
-
Rhodium and Ruthenium catalysts: Utilized in various hydrogenations and amination reactions.[3][4][5]
-
Copper-based catalysts (e.g., CuI, CuCl): Can be used in certain coupling and cyclization reactions.[6]
Q2: I'm observing a significant drop in my reaction yield over time. What are the likely causes of catalyst deactivation with this specific substrate?
A2: Catalyst deactivation when using this compound can be attributed to several factors, primarily related to the molecule's structure:
-
Catalyst Poisoning: This is a primary concern. Both the pyridine nitrogen and the amino groups in your substrate are Lewis bases.[1] They can strongly coordinate to the active metal centers of your catalyst, effectively "poisoning" them and preventing reactant molecules from accessing these sites.[2][7][8]
-
Coking or Fouling: At elevated temperatures, organic molecules, including your substrate or solvent, can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[9][10]
-
Sintering: High reaction temperatures can cause the fine metal particles of a supported catalyst to agglomerate into larger, less active particles, reducing the available surface area for reaction.[9]
-
Formation of Inactive Complexes: The catalyst can react with the substrate or other components in the reaction mixture to form stable, catalytically inactive species. For instance, some iron catalysts are known to form inactive "flyover dimer" complexes in the presence of pyridine-containing ligands.[11][12][13]
Q3: How does the dihydrochloride salt form of my starting material affect the catalyst and the reaction?
A3: The dihydrochloride salt form has several implications:
-
Improved Solubility: Dihydrochloride salts are often used to enhance the aqueous solubility of a compound.[14]
-
In-situ Free Base Generation: For the reaction to proceed, the free base form of 2-(2-Aminoethylamino)-pyridine is often required. This is typically achieved by adding a base to the reaction mixture to neutralize the hydrochloride. The choice and amount of base are critical.
-
Chloride Ion Effects: The presence of chloride ions can influence the catalytic cycle. While sometimes considered an inhibitor, in certain systems, chloride can play a role in stabilizing the catalyst or participating in the reaction mechanism.[15] However, excess chloride can also act as a poison to some catalysts.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing consistently low or no product yield, it is crucial to systematically investigate the potential causes.
Possible Cause 1: Catalyst Poisoning by the Substrate
The nitrogen atoms in 2-(2-Aminoethylamino)-pyridine are strong coordinating agents that can bind irreversibly to the catalyst's active sites.
Troubleshooting Steps:
-
Increase Catalyst Loading: In a series of small-scale experiments, incrementally increase the catalyst loading. If a higher loading restores the yield, it suggests that a portion of the catalyst is being sacrificed to the poisoning effect.
-
Use a More Robust Ligand: For cross-coupling reactions, employing bulky electron-rich phosphine ligands can sometimes mitigate pyridine-based inhibition by sterically hindering the coordination of the pyridine nitrogen to the metal center.
-
Consider a Different Catalyst: If poisoning is severe, switching to a catalyst known to be more tolerant to nitrogen-containing substrates may be necessary.
Possible Cause 2: Incomplete Neutralization of the Dihydrochloride Salt
The catalytic cycle may require the free base form of the amine. Insufficient base will result in a low concentration of the active nucleophile.
Troubleshooting Steps:
-
Verify Stoichiometry of Base: Ensure you are using at least two equivalents of base to neutralize the dihydrochloride salt. It is often beneficial to use a slight excess.
-
Choice of Base: The strength and solubility of the base are important. A weaker base may not be sufficient to deprotonate the amine fully. Consider a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., triethylamine, DBU) bases.
-
Monitor pH: If your reaction medium allows, monitoring the pH can provide an indication of whether the neutralization is complete.
Possible Cause 3: Presence of Impurities
Impurities in your starting material, solvents, or reagents can act as potent catalyst poisons.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your this compound and other reactants.
-
Solvent Purity and Degassing: Use high-purity, dry solvents. Thoroughly degas solvents to remove dissolved oxygen, which can oxidize sensitive catalysts and ligands.[1]
Issue 2: Reaction Starts but Stalls Before Completion
A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation during the reaction.
Possible Cause 1: Product Inhibition
The product of your reaction may be a more potent catalyst poison than your starting material.
Troubleshooting Steps:
-
Ex-situ Product Addition: Add a small amount of the expected product to a fresh reaction. If the initial reaction rate is significantly slower, this points to product inhibition.
-
Reaction Engineering: If product inhibition is confirmed, consider using a flow chemistry setup where the product is continuously removed from the reaction zone.
Possible Cause 2: Thermal Deactivation (Sintering)
If your reaction is run at elevated temperatures, the catalyst may be losing activity due to sintering.
Troubleshooting Steps:
-
Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature.
-
Catalyst Characterization: Analyze the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to look for an increase in particle size compared to the fresh catalyst.
Experimental Protocols
Protocol 1: Small-Scale Screening of Reaction Conditions to Overcome Catalyst Deactivation
This protocol outlines a systematic approach to identify reaction conditions that minimize catalyst deactivation.
-
Setup: Arrange a parallel array of small-scale reaction vials.
-
Constant Parameters: In each vial, use the same amount of this compound, solvent, and other core reagents.
-
Variable Parameters: Systematically vary the following parameters across the array:
-
Catalyst Loading: (e.g., 1 mol%, 2.5 mol%, 5 mol%)
-
Base: (e.g., K₂CO₃, Cs₂CO₃, Triethylamine, DBU)
-
Temperature: (e.g., 80°C, 100°C, 120°C)
-
-
Execution: Run all reactions for a set period.
-
Analysis: Analyze the outcome of each reaction by a suitable method (e.g., LC-MS, GC-MS) to determine conversion and yield.
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 1 - 10 mol% | To overcome poisoning by stoichiometric binding. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | To ensure complete formation of the free amine. |
| Temperature | Room Temp - 120°C | To balance reaction rate against thermal deactivation. |
Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts like Pd/C)
In some cases, a deactivated heterogeneous catalyst can be regenerated. This is a general guideline and may need optimization.
-
Recovery: After the reaction, recover the catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with a solvent that dissolves the organic components but not the catalyst itself (e.g., ethyl acetate, ethanol).
-
Acid Wash (Caution): For some types of poisoning, a dilute acid wash (e.g., dilute acetic acid) can remove basic residues. This should be approached with caution as it can also leach the metal.
-
Solvent Wash: Follow the acid wash with extensive washing with deionized water and then a suitable organic solvent to remove all traces of acid and water.
-
Drying: Dry the catalyst under vacuum.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to assess its recovered activity.
Visualizing Deactivation Pathways
The following diagrams illustrate common catalyst deactivation pathways.
Catalyst Poisoning by Substrate
Caption: Strong coordination of the amino-pyridine substrate can lead to an inactive, "poisoned" catalyst state.
Thermal Deactivation (Sintering)
Caption: High temperatures can cause active catalyst particles to agglomerate, reducing the active surface area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Aminopyridines via η6-Coordination Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diphenhydramine Hydrochloride–CuCl as a New Catalyst for the Synthesis of Tetrahydrocinnolin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. benchchem.com [benchchem.com]
- 15. From scavenger to catalyst: the emerging role of chloride in peroxymonosulfate-based advanced oxidation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-(2-Aminoethylamino)-pyridine dihydrochloride
Welcome to the technical support guide for handling 2-(2-Aminoethylamino)-pyridine dihydrochloride. This document, prepared by our senior application scientists, provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals. Given the compound's challenging hygroscopic nature, this guide is structured to address common issues encountered during storage, handling, and experimental use.
Frequently Asked Questions (FAQs)
Section 1: Compound Characteristics and Primary Challenges
Q1: What is this compound, and what is its primary handling challenge?
A1: this compound is a diamine dihydrochloride salt. Its primary handling challenge is its hygroscopicity , which is the tendency to readily absorb moisture from the atmosphere.[1] Amine salts, in general, are known to be hygroscopic.[2][3][4] This moisture absorption can lead to several experimental problems:
-
Physical Changes: The powder may clump together or deliquesce (dissolve in the absorbed water), making accurate weighing difficult.[1][5]
-
Inaccurate Stoichiometry: The measured weight of the compound will include an unknown amount of water, leading to errors in molar calculations and reaction stoichiometry.
-
Reaction Inhibition or Side Reactions: The presence of water can interfere with moisture-sensitive reactions, potentially quenching reagents, deactivating catalysts, or promoting unwanted side reactions.[6][7]
-
Degradation: Prolonged exposure to moisture can potentially degrade the compound, affecting its purity and stability.
Section 2: Storage and Handling - Best Practices
Q2: How should I properly store this compound to minimize water absorption?
A2: Proper storage is the first line of defense against moisture contamination.[1] The goal is to create a dry environment and minimize the compound's exposure to the ambient atmosphere.
-
Primary Container: Always keep the compound in a tightly sealed, airtight container.[1] After opening a new bottle, consider using paraffin film to create a more robust seal around the cap, especially for long-term storage.[8]
-
Secondary Containment: For maximum protection, place the primary container inside a secondary enclosure, such as a desiccator cabinet or a heat-sealable foil bag containing a desiccant.[5][8][9]
-
Desiccants: Use desiccants like silica gel or molecular sieves to maintain a low-humidity environment within the secondary container.[5] Be aware that some desiccants can shed dust; if contamination is a concern, use desiccant cartridges or pouches.[8]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) if possible. | Minimizes exposure to atmospheric moisture. |
| Temperature | Cool, consistent temperature as per supplier recommendations. | Reduces the rate of potential degradation.[1] |
| Container | Tightly sealed, airtight glass bottle. | Prevents ingress of ambient air and moisture.[1] |
| Location | Desiccator cabinet or dry box. | Provides a low-humidity environment.[9] |
Q3: The compound has already clumped. Can I still use it?
A3: If the compound has clumped, it has absorbed a significant amount of water. While you can break up the clumps with a spatula, the material's true weight will be inaccurate due to the water content.[1] For non-critical applications, you might proceed with caution. However, for moisture-sensitive reactions or experiments requiring precise stoichiometry, using the clumped material is not recommended.[6][10] It may be possible to dry the compound before use (see Q6), but it is often preferable to use a fresh, unopened container.
Section 3: Experimental Protocols - Weighing and Dispensing
Q4: What is the correct procedure for weighing this compound?
A4: The key is to minimize the duration of exposure to air.[1] The appropriate procedure depends on the sensitivity of your experiment.
Protocol 1: Standard Weighing Procedure (for less sensitive applications)
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Have all necessary tools (spatulas, weigh paper/boat, receiving flask) ready.
-
Open the container, quickly remove the desired amount of solid, and immediately and tightly reseal the container.[1]
-
Measure the weight as rapidly as possible.
-
Transfer the weighed compound to your reaction vessel without delay.
dot
References
- 1. tutorchase.com [tutorchase.com]
- 2. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Essential Tips For Conducting Organic Synthesis Reactions - Kintek Solution [kindle-tech.com]
- 8. researchgate.net [researchgate.net]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Purity Validation of 2-(2-Aminoethylamino)-pyridine dihydrochloride by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2-(2-Aminoethylamino)-pyridine dihydrochloride purity against other analytical techniques. The methodologies and validation parameters discussed are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
This compound is a diamine compound with applications in chemical synthesis and pharmaceutical research. Its purity is critical, as impurities can lead to unwanted side reactions, altered biological activity, and compromised study outcomes. HPLC stands out as a premier technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. This involves a non-polar stationary phase and a polar mobile phase, allowing for the separation of the main compound from both more polar and less polar impurities.
A Validated RP-HPLC Method for Purity Analysis
A robust HPLC method must be validated to ensure it is fit for its intended purpose. The validation process adheres to the principles outlined in ICH Q2(R1) guidelines, which detail the necessary validation characteristics.[2][3][4]
Key Validation Parameters for the HPLC Method:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from potential impurities and degradation products. | To ensure the method accurately measures only the desired compound without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. | To determine the closeness of the measured value to the true value. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | System suitability parameters remain within acceptance criteria after small, deliberate variations in method parameters. | To evaluate the method's capacity to remain unaffected by minor changes in experimental conditions. |
Experimental Protocol: RP-HPLC Purity Determination
Objective: To quantify the purity of this compound and identify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions for the linearity study.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the percentage purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a dominant method for purity analysis, other techniques can offer complementary or, in some cases, primary data.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[5][6] | High resolution, high sensitivity, excellent for quantification, applicable to a wide range of compounds.[1] | Higher cost of instrumentation and consumables. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities. | Requires derivatization for non-volatile compounds like the dihydrochloride salt; high temperatures can cause degradation.[7] |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative assessment.[8] | Lower resolution and sensitivity compared to HPLC, primarily qualitative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Provides detailed structural information about the main compound and any impurities.[7] | Lower sensitivity for quantifying minor impurities compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, requires small sample volumes. | Can be less robust than HPLC for routine quality control. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC validation process and the comparative analysis of different purity determination methods.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Purity Determination Methods.
Conclusion
For the comprehensive purity validation of this compound, a validated High-Performance Liquid Chromatography method is the most robust and reliable choice. It provides the necessary specificity, accuracy, and precision for quantitative analysis, aligning with the stringent requirements of the pharmaceutical industry. While techniques like GC and NMR offer valuable complementary information regarding volatile impurities and structural confirmation, HPLC remains the gold standard for routine quality control and final purity assessment. The adoption of a well-validated HPLC method ensures the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of downstream research and development.
References
- 1. moravek.com [moravek.com]
- 2. scribd.com [scribd.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(2-Aminoethylamino)-pyridine Dihydrochloride Derivatives as Dual Histamine H1/H2 Receptor Antagonists
Introduction
For researchers and drug development professionals, the modulation of histamine receptors remains a critical area of investigation for treating a spectrum of pathologies, from allergic reactions to gastric acid-related disorders. The development of ligands that can simultaneously target multiple receptor subtypes presents a compelling strategy for achieving broader therapeutic efficacy. This guide provides an in-depth comparative analysis of a series of cyanoguanidine derivatives based on the 2-(2-aminoethylamino)-pyridine scaffold, which have been engineered as dual antagonists for the histamine H1 (H1R) and H2 (H2R) receptors.
The rationale for developing dual H1/H2 antagonists is rooted in the synergistic roles these receptors play in various physiological and pathophysiological processes. For instance, premedication with a combination of H1 and H2 antagonists has shown promise in preventing severe hypersensitivity reactions during anesthesia and surgery.[1] A single molecule possessing dual activity could offer advantages in terms of pharmacokinetics and patient compliance over the administration of two separate drugs.[1]
This guide will delve into the synthesis, structure-activity relationships (SAR), and in vitro pharmacological performance of these derivatives, providing both a high-level overview and detailed experimental protocols. The objective is to equip researchers with the necessary information to understand the nuances of this chemical series and to potentially guide the design of future dual-acting histamine receptor antagonists.
Molecular Scaffolds and Design Rationale
The core structure of the derivatives discussed herein is 2-(2-aminoethylamino)-pyridine, a versatile building block in medicinal chemistry.[2] The design strategy involves linking this mepyramine-type H1R antagonist substructure to various H2R antagonist moieties (roxatidine, tiotidine, and ranitidine-type) through a cyanoguanidine linker.[1] The cyanoguanidine group serves as a bioisosteric replacement for the thiourea or urea moieties found in classical H2R antagonists like cimetidine, offering similar physicochemical properties with potent biological activity.[3]
The general structure of the synthesized hybrid antagonists is depicted below:
References
- 1. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives [mdpi.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-(2-Aminoethylamino)pyridine Dihydrochloride in Modern Synthesis
Abstract
2-(2-Aminoethylamino)pyridine, commonly handled as its dihydrochloride salt, is a cornerstone reagent in synthetic chemistry, prized for its role as a versatile N,N-bidentate ligand and a foundational building block in medicinal chemistry.[1] Its structure, featuring both a pyridine ring and an ethylenediamine moiety, facilitates the creation of stable metal complexes and serves as a valuable pharmacophore in drug discovery.[1][2] However, the demands of modern synthesis—ranging from improved reaction control and efficiency to the exploration of novel chemical space—necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this classic reagent, categorized into two main strategies: alternative synthetic routes to the core 2-aminopyridine scaffold and the use of structurally or functionally related molecules. We will explore the mechanistic rationale behind each alternative, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Benchmark: Synthesis and Profile of N1-(Pyridin-2-yl)ethane-1,2-diamine
The parent compound, N1-(Pyridin-2-yl)ethane-1,2-diamine, is most commonly synthesized via a direct nucleophilic aromatic substitution (SNAr) reaction. This classic approach typically involves the reaction of a 2-halopyridine (e.g., 2-fluoropyridine or 2-chloropyridine) with an excess of ethylenediamine.[1] The excess of the diamine is crucial; it acts as both the nucleophile and a scavenger for the resulting hydrohalic acid, driving the reaction to completion while minimizing the formation of undesired bis-arylated byproducts.
The primary value of this molecule lies in its ability to act as a bidentate ligand, coordinating with transition metals through its two nitrogen atoms to form stable chelate rings.[1] This property is fundamental to its application in catalysis and materials science. In medicinal chemistry, the scaffold is a frequent starting point for developing enzyme inhibitors and anti-cancer agents.[1]
Classical Synthesis Workflow
Caption: Classical SNAr synthesis of the target diamine.
Alternative Strategies for Scaffold Construction
While the classical SNAr reaction is robust, modern synthetic chemistry offers more sophisticated and often more efficient routes to construct the core 2-aminopyridine scaffold, particularly for creating diverse libraries of analogues.
Alternative 1: Controlled Synthesis via Protected Diamines
A significant drawback of using neat ethylenediamine is the potential for di-substitution and the need for a large excess of the reagent. A more controlled and elegant approach involves the use of a mono-protected ethylenediamine, such as N-Boc-ethylenediamine.
Causality: The tert-butyloxycarbonyl (Boc) protecting group renders one of the amine functionalities temporarily unreactive. This allows for a clean, stoichiometric reaction with the 2-halopyridine at the free amine. Subsequent deprotection under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl, reveals the primary amine, yielding the desired product in high purity and often higher yield.[2] This method is particularly advantageous when working with valuable or complex pyridine derivatives, where maximizing atom economy is critical.
-
Coupling: To a solution of 2-bromopyridine (1.0 eq) and N-Boc-ethylenediamine (1.1 eq) in a suitable solvent like DMSO or NMP, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heating: Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine to remove the solvent and salts. Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting Boc-protected intermediate by flash column chromatography.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (4-5 eq). Stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the mixture under reduced pressure, re-dissolve in a minimal amount of DCM, and precipitate the product as a salt by adding diethyl ether. Filter to obtain the pure product.
Alternative 2: Multicomponent Reactions (MCRs) for Rapid Diversification
For generating libraries of substituted 2-aminopyridines, multicomponent reactions (MCRs) represent a paradigm shift in efficiency. These one-pot reactions combine three or more starting materials to form a complex product in a single step, building the heterocyclic core from acyclic precursors. A common strategy involves the reaction of an enaminone, malononitrile, and a primary amine under thermal, solvent-free conditions.[3]
Causality: This approach leverages a domino reaction sequence. The reaction initiates with a Knoevenagel condensation between the enaminone and malononitrile. The resulting intermediate then undergoes a nucleophilic attack by the primary amine, followed by an intramolecular cyclization and subsequent aromatization to yield the highly substituted 2-amino-3-cyanopyridine product.[3] This method provides rapid access to complex structures that would otherwise require lengthy, multi-step syntheses.
Caption: Workflow for a multicomponent synthesis of 2-aminopyridines.
Structurally and Functionally Related Alternatives
In many applications, particularly in coordination chemistry and drug design, it is not the exact structure of 2-(2-aminoethylamino)pyridine that is required, but rather its functional properties as a bidentate ligand or scaffold. In these cases, alternative molecules can offer distinct advantages.
Alternative 3: 2-(2-Aminoethyl)pyridine
This molecule is a simplified analogue that lacks the exocyclic amino group attached to the pyridine ring.[4]
-
Performance Comparison: As a ligand, it remains a bidentate N,N-donor but with a different electronic profile. The absence of the electron-donating amino group makes the pyridine nitrogen slightly less basic. It is widely used as a histamine H1 receptor agonist in pharmacological research, a role distinct from the parent compound.[4] Its synthesis is straightforward, often achieved by the reduction of 2-vinylpyridine in the presence of ammonia or by other standard methods for introducing an aminoethyl side chain.
-
Supporting Data: This compound is commercially available and well-characterized, serving as a useful control or alternative scaffold in biological screening.
Alternative 4: N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
This is an expanded, tetradentate ligand that can be seen as a "dimer" of the core pyridine-ethylamine motif.[5]
-
Performance Comparison: This ligand offers four nitrogen donor atoms, enabling the formation of more complex and stable coordination complexes with a variety of metal ions. Its synthesis involves coupling 2-(aminomethyl)pyridine with an ethylenediamine derivative.[5] This expanded chelating ability makes it highly valuable in the construction of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), where robust, well-defined coordination is essential for creating porous, crystalline structures.[5]
-
Supporting Data: Its utility in materials science is well-documented, with applications in gas storage, separation, and catalysis.[5]
Alternative 5: Other Heterocyclic Scaffolds (e.g., 2-Aminothiazoles, Pyrimidines)
In drug development, isosteric replacement is a common strategy to modulate a compound's physicochemical and pharmacological properties. The 2-aminopyridine core can be replaced with other 2-amino-heterocycles.
-
Performance Comparison:
-
2-Aminothiazoles: These scaffolds are prominent in medicinal chemistry, often used as bioisosteres for the 2-aminopyridine moiety. They have been successfully incorporated into potent phosphodiesterase-5 (PDE5) inhibitors.[6]
-
Pyrimidines: Pyrimidine derivatives are another class of privileged structures in pharmacology. Novel 2-(pyridin-2-yl) pyrimidine compounds have been synthesized and shown to possess significant anti-fibrotic activity, demonstrating their potential as therapeutic agents.[7]
-
-
Supporting Data: The literature contains extensive data on the synthesis and biological evaluation of these alternative scaffolds, including IC50 values and structure-activity relationships, providing a rich source of information for drug design professionals.[6][7]
Comparative Data Summary
| Alternative/Method | Core Structure/Goal | Key Precursors | Typical Yields | Advantages | Disadvantages | Primary Application |
| Classical SNAr | N1-(Pyridin-2-yl)ethane-1,2-diamine | 2-Halopyridine, Ethylenediamine | Moderate | Simple, well-established | Requires large excess of diamine, potential for side products | General Ligand Synthesis |
| Protected Diamine Route | N1-(Pyridin-2-yl)ethane-1,2-diamine | 2-Halopyridine, N-Boc-ethylenediamine | High[2] | Excellent control, high purity, good atom economy | Multi-step (protection/deprotection), higher reagent cost | Complex/Valuable Scaffolds |
| Multicomponent Reaction | Substituted 2-Aminopyridines | Enaminone, Malononitrile, Amine | Good to High[3] | Highly efficient, rapid diversification, one-pot | Substrate scope can be limited, requires optimization | Combinatorial Chemistry |
| 2-(2-Aminoethyl)pyridine | Simplified Analogue | 2-Vinylpyridine | Good | Commercially available, distinct biological profile | Different coordination geometry and electronics | Pharmacological Research[4] |
| N,N'-bis(pyridin-2-ylmethyl)diamine | Expanded Tetradentate Ligand | 2-(Aminomethyl)pyridine | Good[5] | Stronger chelator, forms stable polynuclear complexes | More complex synthesis | MOF/COF Synthesis[5] |
| Other Heterocycles | Bioisosteric Replacement | Various | Varies | Modulates ADME/Tox properties, explores new IP | Requires de novo synthesis and biological validation | Medicinal Chemistry[6][7] |
Conclusion and Future Outlook
The choice of an alternative to 2-(2-aminoethylamino)pyridine dihydrochloride is fundamentally dictated by the synthetic goal. For the straightforward synthesis of the parent compound with improved control and yield, the use of mono-protected diamines is a superior strategy to the classical SNAr approach.[2] When the objective is rapid library generation and the exploration of chemical diversity around the 2-aminopyridine core, multicomponent reactions offer unparalleled efficiency.[3]
For applications in coordination chemistry and drug discovery, structurally related analogues like 2-(2-aminoethyl)pyridine or expanded systems like N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine provide access to different electronic and steric properties.[4][5] Furthermore, the strategic replacement of the pyridine ring with other heterocycles remains a powerful and productive avenue in the design of novel therapeutics.[6][7] As synthetic methodology continues to advance, the emphasis will increasingly be on atom economy, step efficiency, and the strategic generation of molecular complexity, ensuring that researchers have a sophisticated and adaptable set of tools for their scientific endeavors.
References
- 1. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of 2-(2-Aminoethylamino)-pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of pharmaceutical development and chemical research, the precise structural confirmation of any synthesized compound is paramount. For a molecule such as 2-(2-Aminoethylamino)-pyridine dihydrochloride, also known as N-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride, which possesses multiple reactive sites, absolute certainty in its chemical structure is non-negotiable. This guide will explore and compare the primary analytical methodologies for its structural verification, providing the underlying principles and experimental data to support a comprehensive characterization.
The purity and defined structure of intermediates like 2-(2-Aminoethylamino)-pyridine are critical as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of isomers, unreacted starting materials, or by-products can lead to unforeseen side reactions, reduced yield, and potentially toxic impurities in the final product.
Synthesis and Potential Impurities: A Proactive Approach to Structural Confirmation
A thorough understanding of the synthetic route is the first step in a robust structural confirmation workflow. A common and efficient method for the synthesis of the free base, N1-(Pyridin-2-yl)ethane-1,2-diamine, involves the nucleophilic substitution of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with an excess of ethylenediamine.[1] The dihydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
This synthetic pathway, while effective, can introduce several potential impurities that must be identified and quantified during structural analysis. These include:
-
Unreacted Starting Materials: Residual 2-halopyridine and ethylenediamine.
-
Over-alkylated By-products: Bis-alkylation of ethylenediamine, leading to N,N'-bis(pyridin-2-yl)ethane-1,2-diamine.
-
Positional Isomers: If the starting pyridine is not exclusively 2-substituted, other isomers could be present.
-
Residual Solvents: Solvents used during the reaction and purification steps.
A proactive approach to structural confirmation involves anticipating these potential impurities and selecting analytical techniques that can effectively resolve and identify them.
Comparative Analysis of Spectroscopic Techniques
A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the dihydrochloride salt, the protonation of the nitrogen atoms will lead to significant downfield shifts of adjacent protons compared to the free base.
¹³C NMR Spectroscopy: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Similar to ¹H NMR, the protonation of the nitrogens in the dihydrochloride salt will influence the chemical shifts of the carbon atoms, particularly those directly bonded to or in close proximity to the nitrogen atoms.
| Technique | Strengths | Limitations | Application to Target Molecule |
| ¹H NMR | - High resolution and sensitivity- Provides detailed information on proton connectivity through coupling patterns- Quantitative analysis is possible | - Can have overlapping signals in complex molecules- Sample must be soluble in a suitable deuterated solvent | - Unambiguously confirms the presence and connectivity of the pyridine ring and the ethylamino side chain.- Integral ratios confirm the number of protons in each environment.- Coupling patterns elucidate the substitution pattern of the pyridine ring. |
| ¹³C NMR | - Provides a distinct signal for each unique carbon atom- Less signal overlap than ¹H NMR | - Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times | - Confirms the number of carbon atoms in the molecule.- Chemical shifts indicate the electronic environment of each carbon, confirming the presence of the pyridine ring and the aliphatic side chain. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard for simplicity.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all proton and carbon signals to the molecular structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionic compounds like this compound. It typically produces a prominent protonated molecular ion peak ([M+H]⁺), allowing for the accurate determination of the molecular weight of the free base.
Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), characteristic fragment ions can be generated. The fragmentation pattern provides valuable information for confirming the connectivity of the molecule. For 2-(2-Aminoethylamino)-pyridine, key fragmentations would involve cleavage of the ethylamino side chain.
| Technique | Strengths | Limitations | Application to Target Molecule |
| ESI-MS | - High sensitivity- Provides accurate molecular weight information- Suitable for polar and ionic compounds | - Provides limited structural information without fragmentation- May not be suitable for volatile impurities | - Confirms the molecular weight of the free base (137.19 g/mol ).- The presence of a peak at m/z 138.1 ([M+H]⁺) would be expected. |
| MS/MS | - Provides detailed structural information through fragmentation patterns | - Fragmentation can be complex and require careful interpretation | - Fragmentation of the ethylamino chain would produce characteristic daughter ions, confirming the structure of the side chain and its attachment to the pyridine ring. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is particularly useful for separating the target compound from impurities prior to MS analysis.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion.
-
MS/MS Analysis: Select the protonated molecular ion and perform a product ion scan to obtain the fragmentation pattern.
-
Data Interpretation: Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally detailed as NMR or MS, it is an excellent complementary technique for confirming the presence of key chemical bonds.
For this compound, FTIR can confirm the presence of:
-
N-H bonds: In the amine and pyridinium groups.
-
C-H bonds: In the aromatic pyridine ring and the aliphatic ethyl chain.
-
C=N and C=C bonds: Within the pyridine ring.
-
C-N bonds: In the amino and ethylamino groups.
The formation of the dihydrochloride salt will lead to the appearance of broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of ammonium salts.
| Technique | Strengths | Limitations | Application to Target Molecule |
| FTIR | - Rapid and non-destructive- Provides information on functional groups- Can be used for solid and liquid samples | - Provides limited information on the overall molecular structure- Can be difficult to interpret complex spectra | - Confirms the presence of key functional groups (N-H, C-H, C=N, C=C, C-N).- The presence of broad ammonium salt absorptions confirms the salt form of the product. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Orthogonal Techniques for Ultimate Confidence: X-ray Crystallography
For an unequivocal, three-dimensional structural determination, single-crystal X-ray crystallography is the ultimate analytical tool. This technique provides the precise spatial arrangement of atoms in the crystal lattice, confirming not only the connectivity but also the stereochemistry of the molecule.
While often more time-consuming and dependent on the ability to grow suitable single crystals, the level of structural detail obtained from X-ray crystallography is unparalleled. For a new product or in cases of ambiguity from spectroscopic data, this method provides the definitive answer.
Workflow and Data Integration for Comprehensive Structural Confirmation
A robust workflow for the structural confirmation of this compound integrates the data from multiple analytical techniques.
Caption: Integrated workflow for the structural confirmation of this compound.
By combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group confirmation from FTIR, a comprehensive and self-validating structural assignment can be achieved.
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. While each technique provides valuable pieces of the structural puzzle, it is the integration of data from NMR, MS, and FTIR that leads to an unambiguous assignment. For absolute confirmation, particularly in regulated environments, X-ray crystallography serves as the definitive method. By understanding the strengths and limitations of each technique and employing a logical, data-driven workflow, researchers and drug development professionals can ensure the quality and integrity of their chemical products.
References
"2-(2-Aminoethylamino)-pyridine dihydrochloride vs other diamine ligands in catalysis"
A Comparative Guide to Diamine Ligands in Catalysis: Profiling 2-(2-Aminoethylamino)-pyridine
Introduction
In the realm of homogeneous catalysis, the ligand is not merely a spectator but an active participant that dictates the reactivity, selectivity, and stability of the metallic center. Among the vast library of ligands, diamines are a cornerstone, prized for their strong coordination to a wide array of transition metals. Their utility spans from stabilizing reactive organometallic species to inducing chirality in asymmetric transformations. This guide provides an in-depth comparison of 2-(2-Aminoethylamino)-pyridine, an unsymmetrical tridentate ligand, with other seminal classes of diamine ligands, including the foundational ethylenediamine (en), the sterically demanding N,N,N',N'-tetramethylethylenediamine (TMEDA), and sophisticated chiral diamines. Through an analysis of their structural nuances and performance in key catalytic reactions, this document serves as a technical resource for researchers selecting the optimal ligand for their synthetic challenges.
Structural and Electronic Properties: A Comparative Overview
The efficacy of a diamine ligand is fundamentally tied to its structure, which influences its steric and electronic profile. The choice of ligand can dramatically alter the coordination sphere of the metal, thereby tuning its catalytic properties.
1.1 The Archetype: Ethylenediamine (en) Ethylenediamine is the simplest bidentate diamine ligand, forming a stable five-membered chelate ring with metal ions.[1] Its flexibility and minimal steric bulk allow it to coordinate to a wide range of metal centers without imposing significant steric constraints. However, this simplicity also means it lacks the sophisticated steric or electronic features needed for more complex catalytic transformations. It often serves as a baseline for comparing the effects of more substituted diamine ligands.[2]
1.2 The Workhorse: N,N,N',N'-Tetramethylethylenediamine (TMEDA) TMEDA is a bidentate ligand where all amine hydrogens are replaced by methyl groups. This substitution has profound consequences:
-
Increased Basicity: The tertiary amines are stronger Lewis bases than the primary amines of ethylenediamine.
-
Steric Hindrance: The methyl groups provide significant steric bulk around the metal center, which can influence selectivity and prevent catalyst deactivation pathways like dimerization.
-
Solubility: TMEDA-metal complexes often exhibit enhanced solubility in organic solvents, which is crucial for homogeneous catalysis.[3] These properties make TMEDA an indispensable ligand in organolithium chemistry and a wide variety of transition metal-catalyzed reactions, including the Baylis-Hillman reaction.[3][4]
1.3 The Asymmetric Control Element: Chiral Diamines Chiral diamines are meticulously designed to create a chiral environment around the metal center, enabling enantioselective catalysis.[5] These ligands, often possessing C2 symmetry, are critical for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[6] Their iridium complexes, for instance, are highly efficient catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, producing optically active alcohols with excellent enantioselectivities.[7][8]
1.4 The Subject of Focus: 2-(2-Aminoethylamino)-pyridine (AEP) 2-(2-Aminoethylamino)-pyridine represents a more complex ligand architecture. It is an unsymmetrical ligand that can act as a tridentate N,N',N'' donor, featuring three distinct nitrogen environments:
-
A pyridine nitrogen, which is part of an aromatic system and can act as a π-acceptor.
-
A secondary amine nitrogen.
-
A primary amine nitrogen.
This unique combination allows for versatile coordination modes and a blend of electronic properties, merging the characteristics of a pyridine ligand with those of an aliphatic diamine. This structure can lead to enhanced stability of the resulting metal complex compared to simple diamines.
References
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. Ethylenediamine as a bridging ligand: structure solution of two cadmium(II)-based coordination polymers from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 6. Chiral Diazaligands for Asymmetric Synthesis [cincinnatistate.ecampus.com]
- 7. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 2-(2-Aminoethylamino)-pyridine Dihydrochloride and Its Analogs
This guide provides a comprehensive spectroscopic comparison of 2-(2-Aminoethylamino)-pyridine dihydrochloride and its conceptual analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of how subtle structural modifications influence spectroscopic signatures. By understanding these relationships, researchers can better characterize novel compounds, ensure purity, and elucidate structure-activity relationships.
Introduction: The Significance of 2-(2-Aminoethylamino)-pyridine and Its Analogs
2-(2-Aminoethylamino)-pyridine and its derivatives are important scaffolds in medicinal chemistry and materials science. The parent compound features a pyridine ring, a flexible ethylamino side chain, and two amine functionalities, all of which can be readily modified to tune the molecule's physicochemical and biological properties. Spectroscopic analysis is the cornerstone of characterizing these analogs, providing a detailed fingerprint of their molecular structure.
This guide will explore the expected spectroscopic shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) upon structural modification of the parent compound. We will consider three hypothetical, yet representative, analogs:
-
Analog A: Introduction of a methyl group on the terminal amino group.
-
Analog B: Substitution with a carboxyl group on the pyridine ring.
-
Analog C: Replacement of the pyridine ring with a pyrimidine ring.
Synthesis of 2-Aminopyridine Derivatives
The synthesis of 2-aminopyridine derivatives can be achieved through various methods. A common approach involves the reaction of a suitable enaminone with malononitrile and a primary amine in a multicomponent, one-pot reaction.[1] This method is often efficient and allows for the generation of a diverse library of substituted 2-aminopyridines under solvent-free conditions.[1] Alternative strategies include the N-alkylation of 2-aminopyridine or the substitution of a 2-halopyridine with an amine.[2] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For instance, reacting 2-aminopyridine with ethyl chloroacetate can yield ethyl 2-(pyridin-2-ylamino)acetate, a versatile intermediate for further derivatization.[3][4][5]
Spectroscopic Comparison
The following sections detail the expected spectroscopic characteristics of the parent compound and its analogs. The dihydrochloride form of these compounds will influence the spectra, particularly in NMR where the protonation of nitrogen atoms leads to downfield shifts of adjacent protons.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of molecules.[7]
¹H NMR:
-
Parent Compound: The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm).[7] The α-protons (adjacent to the ring nitrogen) are the most deshielded.[7] The methylene protons of the ethylamino chain will appear as distinct multiplets in the aliphatic region. The presence of the dihydrochloride will cause a downfield shift for protons near the nitrogen atoms due to their increased positive charge.[6]
-
Analog A (N-Methyl): The most significant change will be the appearance of a new singlet in the aliphatic region corresponding to the N-methyl protons. This signal will likely be deshielded due to the adjacent nitrogen.
-
Analog B (Carboxylic Acid): The introduction of an electron-withdrawing carboxylic acid group on the pyridine ring will cause a general downfield shift for all aromatic protons. The position of the substituent will dictate the magnitude of the shift for each proton.
-
Analog C (Pyrimidine): Replacing the pyridine with a pyrimidine ring introduces a second nitrogen atom into the aromatic system. This will lead to a more complex aromatic region in the spectrum, with significant downfield shifts for the protons adjacent to the nitrogen atoms.
¹³C NMR:
-
Parent Compound: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the amino group showing a characteristic shift.[7] The aliphatic carbons of the ethylamino chain will appear in the upfield region.
-
Analog A (N-Methyl): A new signal for the methyl carbon will be observed in the aliphatic region.
-
Analog B (Carboxylic Acid): A new signal for the carbonyl carbon will appear in the highly deshielded region of the spectrum (typically δ 160-180 ppm). The aromatic carbon signals will also be shifted due to the electron-withdrawing nature of the carboxyl group.
-
Analog C (Pyrimidine): The chemical shifts of the aromatic carbons will be significantly altered due to the presence of the second nitrogen atom in the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm)
| Compound | Aromatic Protons (¹H) | Aliphatic Protons (¹H) | Aromatic Carbons (¹³C) | Aliphatic Carbons (¹³C) | Other Signals |
| Parent | 7.0 - 8.5 | 2.5 - 4.0 | 120 - 150 | 30 - 50 | - |
| Analog A | 7.0 - 8.5 | 2.5 - 4.0, ~2.5 (s, 3H) | 120 - 150 | 30 - 50, ~35 | N-CH₃ |
| Analog B | 7.5 - 9.0 | 2.5 - 4.0 | 120 - 155 | 30 - 50 | C=O (~170) |
| Analog C | 8.0 - 9.5 | 2.5 - 4.0 | 140 - 160 | 30 - 50 | - |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[8]
-
Parent Compound: Key vibrational bands will include N-H stretching of the primary and secondary amines (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹).[9]
-
Analog A (N-Methyl): The N-H stretching region will be simplified due to the replacement of a primary amine with a secondary amine. A C-H stretching band for the methyl group will appear around 2950 cm⁻¹.
-
Analog B (Carboxylic Acid): A broad O-H stretching band from the carboxylic acid will be observed (around 2500-3300 cm⁻¹), and a strong C=O stretching band will appear around 1700 cm⁻¹.
-
Analog C (Pyrimidine): The C=C and C=N stretching region of the aromatic ring will show a different pattern of absorption compared to the pyridine ring due to the altered symmetry and bond strengths.[10][11]
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Parent Compound | Analog A | Analog B | Analog C |
| N-H Stretch | 3300-3500 | ~3300 | 3300-3500 | 3300-3500 |
| O-H Stretch | - | - | 2500-3300 (broad) | - |
| C-H Stretch (Aromatic) | ~3100 | ~3100 | ~3100 | ~3100 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | 2850-3000 | 2850-3000 |
| C=O Stretch | - | - | ~1700 | - |
| C=C, C=N Stretch | 1400-1600 | 1400-1600 | 1400-1600 | 1400-1600 (altered pattern) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12]
-
Parent Compound: Pyridine and its derivatives typically show strong absorption bands in the UV region, corresponding to π→π* and n→π* transitions of the aromatic ring.[13] The presence of the amino group, an auxochrome, can cause a red shift (bathochromic shift) of the absorption maximum.[12]
-
Analog A (N-Methyl): The effect of N-methylation on the UV-Vis spectrum is expected to be minimal, with only a slight shift in the absorption maximum.
-
Analog B (Carboxylic Acid): The carboxylic acid group, being a chromophore itself, will likely lead to a more complex spectrum with a potential bathochromic shift due to the extension of the conjugated system.
-
Analog C (Pyrimidine): The pyrimidine ring has a different electronic structure than pyridine, which will result in a distinct UV-Vis absorption spectrum, likely with a shift in the absorption maxima.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14]
-
Parent Compound: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the free base.[15] A prominent fragment is often observed due to the cleavage of the C-C bond adjacent to the terminal amino group.[14]
-
Analog A (N-Methyl): The molecular ion peak will be shifted by +14 Da due to the addition of the methyl group. The fragmentation pattern will be similar, but with fragments containing the N-methyl group.
-
Analog B (Carboxylic Acid): The molecular ion peak will be shifted by +44 Da (for COOH). A characteristic fragmentation will be the loss of CO₂ (44 Da).
-
Analog C (Pyrimidine): The molecular ion peak will be shifted by +1 Da due to the replacement of a CH group with a nitrogen atom. The fragmentation pattern of the aromatic ring will be different from that of the pyridine-containing analogs.
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic analysis of these compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Caption: Relationship between the parent compound, its analogs, and the spectroscopic techniques used for their characterization.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its analogs reveals predictable and rational shifts in their spectral data. By systematically analyzing these changes, researchers can confidently identify and characterize new derivatives. This guide provides a foundational framework for such analyses, emphasizing the importance of a multi-technique approach to achieve a comprehensive understanding of molecular structure.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chimia.ch [chimia.ch]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. iptsalipur.org [iptsalipur.org]
- 13. researchgate.net [researchgate.net]
- 14. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Ethylamine [webbook.nist.gov]
"performance of different analytical columns for 2-aminopyridine separation"
An Application Scientist's Guide to High-Performance Separation of 2-Aminopyridine: A Comparative Analysis of Analytical Columns
In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of polar basic compounds presents a persistent challenge. 2-Aminopyridine, a critical building block for several active pharmaceutical ingredients (APIs) like piroxicam and sulfapyridine, epitomizes this challenge.[1][2] Its hydrophilic and basic nature often leads to poor retention and asymmetric peak shapes on conventional reversed-phase high-performance liquid chromatography (HPLC) columns, complicating quantification and impurity profiling.
This guide provides an in-depth comparison of various analytical column technologies for the robust separation of 2-aminopyridine. Moving beyond a simple catalog of methods, we will explore the underlying chromatographic principles, explain the rationale behind methodological choices, and present supporting data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Analytical Challenge: Understanding 2-Aminopyridine
To select an appropriate chromatographic method, we must first understand the physicochemical properties of the analyte. 2-Aminopyridine is a small, polar molecule with a high degree of water solubility.[3][4] Its key characteristic is the presence of two basic nitrogen atoms—one in the pyridine ring and one in the amino group—giving it a pKa of approximately 6.8.[5] This basicity means its charge state is highly dependent on the mobile phase pH, which is a critical lever for manipulating chromatographic retention.
The primary difficulty in analyzing 2-aminopyridine with traditional reversed-phase (RP) methods is its high polarity, which results in insufficient interaction with nonpolar stationary phases like C18, causing it to elute at or near the void volume.[6]
Comparative Analysis of Column Technologies
We will evaluate three primary HPLC modes for 2-aminopyridine separation: Reversed-Phase Chromatography (with modifications), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Reversed-Phase Chromatography (RPC): The Baseline and Its Limitations
Standard RPC, which separates molecules based on hydrophobicity, is often the first approach attempted due to its ubiquity. However, for highly polar compounds like 2-aminopyridine, it is often inadequate.
Mechanism of Retention: In RPC, a nonpolar stationary phase (e.g., C18-bonded silica) retains analytes through hydrophobic interactions with a polar mobile phase (typically a water/acetonitrile or water/methanol mixture). Less polar compounds are retained more strongly.
Performance with 2-Aminopyridine: On a standard C18 column, 2-aminopyridine exhibits minimal retention. Furthermore, secondary interactions between the basic amino group and residual acidic silanols on the silica surface can lead to significant peak tailing. While some modern, high-purity silica columns with advanced end-capping mitigate this, achieving sufficient retention remains a primary hurdle.
Strategy for Improvement: Ion-Pairing Chromatography A common strategy to enhance retention in RPC is the addition of an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase.
-
Causality: The ion-pairing reagent, containing a hydrophobic tail and an ionic head, pairs with the protonated, positively charged 2-aminopyridine. This newly formed neutral complex is significantly more hydrophobic, allowing for greater interaction with the C18 stationary phase and thus, increased retention.
-
Trustworthiness & Limitations: While effective for retention, ion-pairing reagents are notoriously difficult to remove from the column and the HPLC system, leading to memory effects. Crucially, they are strong ion-suppressors, making this approach incompatible with mass spectrometry (MS) detection.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is a powerful alternative specifically designed for the retention and separation of polar and hydrophilic compounds.[8][9] Instead of fighting the polarity of 2-aminopyridine, HILIC leverages it for retention.
Mechanism of Retention: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (>60%).[6][10] The mobile phase facilitates the formation of a water-enriched layer on the surface of the stationary phase. Analyte retention is governed by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer. The elution order is typically the reverse of RPC, with more polar analytes being more strongly retained.
Diagram: HILIC Retention Mechanism
Caption: Analyte partitions between the organic mobile phase and the aqueous layer on the polar stationary phase.
Performance with 2-Aminopyridine: HILIC provides excellent retention for 2-aminopyridine. The high organic content of the mobile phase is also advantageous for MS detection, as it promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[11]
Column Selection in HILIC:
-
Amide Phases (e.g., TSKgel Amide-80): These columns, with covalently bonded carbamoyl groups, are highly stable and well-suited for separating water-soluble polar compounds.[12] They offer robust performance for basic compounds like 2-aminopyridine.
-
Amino Phases (e.g., TSKgel NH2-100): These phases can retain anionic compounds through ionic interaction in addition to the HILIC mechanism, offering a different selectivity.[12] However, they can be less stable than amide phases.
-
Bare Silica Phases: Unmodified silica is a common HILIC stationary phase. Its surface silanol groups provide the necessary polarity for partitioning. However, performance can be sensitive to mobile phase pH and buffer choice.
-
Column: Amide-bonded phase column (e.g., TSKgel Amide-80, 3 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 90% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or MS.
-
Rationale: The ammonium formate buffer provides ionic strength to improve peak shape and is volatile, making it fully compatible with MS detection. The gradient from high to low organic content elutes compounds in order of increasing polarity.
Mixed-Mode Chromatography (MMC): A Hybrid Approach for Enhanced Selectivity
Mixed-mode chromatography combines two or more distinct retention mechanisms on a single stationary phase. For basic compounds like 2-aminopyridine, a combination of reversed-phase and cation-exchange is particularly powerful.[7]
Mechanism of Retention: MMC columns designed for basic compounds typically feature a hydrophobic ligand (like C18) and a negatively charged functional group (like a sulfonic or carboxylic acid). Retention is achieved through a combination of hydrophobic interactions and electrostatic attraction between the positively charged analyte (at a pH below its pKa) and the negatively charged stationary phase. This dual mechanism provides an orthogonal selectivity compared to pure RPC or HILIC.[1]
Diagram: Mixed-Mode (RPC/Cation-Exchange) Retention
Caption: Dual retention via hydrophobic and electrostatic interactions offers unique selectivity.
Performance with 2-Aminopyridine and Its Isomers: MMC excels at separating closely related compounds, such as the isomers of aminopyridine (2-, 3-, and 4-aminopyridine).[1] By carefully tuning the mobile phase pH and ionic strength (buffer concentration), the degree of electrostatic interaction can be finely controlled, allowing for the resolution of isomers that may co-elute in other chromatographic modes. Methods using MMC are often compatible with MS detection, provided a volatile buffer is used.[7]
-
Column: Mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100 or Obelisc R).[1][7]
-
Mobile Phase: 30% Acetonitrile, 70% Aqueous solution containing 50 mM Ammonium Formate, pH 3.0.
-
Mode: Isocratic.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 250 nm.
-
Rationale: At pH 3.0, the aminopyridines are protonated and will interact strongly with the cation-exchange sites. The isocratic mobile phase provides a simple and robust method. The retention of basic compounds on this type of column is highly sensitive to the acidic additive in the mobile phase; stronger acids will reduce retention, while weaker acids will increase it.[7]
Performance Data Summary
The following table summarizes the expected performance of each column technology for the analysis of 2-aminopyridine.
| Feature | Reversed-Phase (C18) | HILIC (Amide) | Mixed-Mode (RP/Cation-Exchange) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning | Hydrophobic & Ion-Exchange |
| Retention of 2-AP | Poor (requires ion-pair) | Excellent | Excellent |
| Peak Shape | Often Poor (Tailing) | Good to Excellent | Excellent |
| Isomer Selectivity | Low | Moderate | High |
| MS Compatibility | Poor with Ion-Pair | Excellent | Excellent (with volatile buffers) |
| Method Robustness | Moderate | Good (requires equilibration) | High |
Conclusion and Recommendations: A Logical Workflow
Choosing the right analytical column is not a matter of finding a single "best" option, but of aligning the technology with the analytical objective. The performance of a given column is a direct consequence of the interaction between the analyte's properties and the stationary phase chemistry.
-
For simple, rapid quantification where MS detection is not required , a modified Reversed-Phase method with an ion-pairing agent can be a viable, albeit dated, approach.
-
For high-sensitivity analysis, especially when coupled with Mass Spectrometry , HILIC is the superior choice. It provides excellent retention for 2-aminopyridine and utilizes an MS-friendly mobile phase. Amide-based HILIC columns offer a great starting point due to their stability and performance.
-
For complex separations involving isomers or structurally similar impurities , Mixed-Mode Chromatography offers unparalleled selectivity and control. The ability to manipulate both hydrophobic and electrostatic interactions provides the resolving power necessary for challenging separations.
Diagram: Column Selection Workflow
Caption: A decision tree to guide the selection of the optimal column technology.
By understanding the fundamental principles of these diverse chromatographic modes, scientists can develop robust, reliable, and efficient analytical methods for 2-aminopyridine and other challenging polar basic compounds, ensuring data integrity from discovery through to quality control.
References
- 1. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 5. 2-Aminopyridine [chembk.com]
- 6. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
A Comparative Guide to the Efficacy of 2-(2-Aminoethylamino)-pyridine dihydrochloride as a Ligand
Introduction
In the intricate world of coordination chemistry and catalysis, the selection of an appropriate ligand is a critical determinant of the resulting metal complex's stability, reactivity, and overall performance. Pyridine-based ligands, owing to the Lewis basicity of the nitrogen atom in the pyridine ring, are a versatile class of compounds capable of coordinating with a wide array of transition metals.[1][2] This guide provides an in-depth assessment of 2-(2-Aminoethylamino)-pyridine dihydrochloride, a potentially tridentate ligand, and offers a comparative analysis against other common pyridine-based ligands. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and experimental frameworks to effectively evaluate and utilize this compound in their work.
Understanding 2-(2-Aminoethylamino)-pyridine: A Tridentate Candidate
2-(2-Aminoethylamino)-pyridine, in its free base form, presents three potential coordination sites: the pyridine ring nitrogen and the two nitrogen atoms of the ethylamino substituent. This structure suggests the potential for tridentate chelation to a metal center, forming stable five-membered rings, which can significantly enhance the stability of the resulting complex. The dihydrochloride salt form ensures stability and solubility for storage and handling.
Synthesis
The synthesis of 2-(2-Aminoethylamino)-pyridine and its derivatives can be achieved through various organic synthesis routes. One common approach involves the reaction of 2-chloropyridine with ethylenediamine.[3] Another method involves the reduction of an amide precursor, such as N-(2-aminoethyl)-pyridine-2-carboxamide.[4] The choice of synthetic route can be influenced by factors such as desired yield, purity, and scalability.
Comparative Analysis with Alternative Ligands
The efficacy of a ligand is best understood in the context of its alternatives. Here, we compare 2-(2-Aminoethylamino)-pyridine with common bidentate and other tridentate pyridine-based ligands.
Structural and Electronic Considerations
The key differentiator for 2-(2-Aminoethylamino)-pyridine is its potential for N,N',N''-tridentate coordination. This is in contrast to simpler bidentate ligands like 2,2'-bipyridine (bpy) or tridentate ligands with different donor atom sets. The flexible ethylamino chain allows the ligand to adapt to the preferred coordination geometry of various metal ions.
Table 1: Comparison of Pyridine-Based Ligands
| Ligand | Denticity | Donor Atoms | Key Features | Common Applications |
| 2-(2-Aminoethylamino)-pyridine | Potentially Tridentate | N, N, N | Flexible backbone, forms stable 5-membered chelate rings. | Catalysis, coordination studies. |
| 2,2'-Bipyridine (bpy) | Bidentate | N, N | Rigid planar structure, redox-active.[5] | Photocatalysis, electrochemistry. |
| 2,2':6',2''-Terpyridine (tpy) | Tridentate | N, N, N | Rigid planar structure, forms stable complexes.[6] | Supramolecular chemistry, materials science.[2] |
| Pyridine-2,6-dicarboxylate | Tridentate | N, O, O | Dianionic ligand, forms highly stable complexes.[7] | Lanthanide coordination chemistry.[7] |
The electronic properties of the ligand, such as its basicity (pKa), play a crucial role in the stability of the metal complex.[8] The presence of the electron-donating amino groups in 2-(2-Aminoethylamino)-pyridine is expected to increase the electron density on the pyridine nitrogen, enhancing its coordination ability compared to unsubstituted pyridine.
Experimental Assessment of Ligand Efficacy
A thorough evaluation of a ligand's performance requires a combination of spectroscopic, structural, and functional assays.
Workflow for Ligand Efficacy Assessment
Caption: Workflow for assessing the efficacy of a novel ligand.
Experimental Protocols
1. Synthesis of a Metal Complex with 2-(2-Aminoethylamino)-pyridine
-
Objective: To synthesize a coordination complex for further analysis.
-
Materials: this compound, a suitable metal salt (e.g., CuCl₂), a non-coordinating solvent (e.g., ethanol), and a base (e.g., triethylamine).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add a stoichiometric amount of base to deprotonate the ligand.
-
Slowly add a solution of the metal salt to the ligand solution while stirring.
-
The reaction mixture may be heated to facilitate complex formation.
-
Cool the reaction mixture to allow for the precipitation or crystallization of the complex.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm ligand coordination to the metal center.
-
Technique: ¹H NMR titration.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the free ligand in a suitable deuterated solvent.
-
Incrementally add a solution of the metal ion to the NMR tube containing the ligand.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Interpretation: Changes in the chemical shifts of the ligand's protons upon addition of the metal ion indicate binding.[9][10] Significant downfield or upfield shifts of the pyridine and ethylamino protons are expected upon coordination.[9]
3. Structural Elucidation by Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional structure of the metal complex.
-
Protocol:
-
Grow single crystals of the synthesized complex suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent, vapor diffusion, or layering techniques.[11]
-
Mount a suitable crystal on a goniometer head.[11]
-
Collect diffraction data using a single-crystal X-ray diffractometer.[11]
-
Solve and refine the crystal structure to obtain bond lengths, bond angles, and coordination geometry.[12]
-
-
Significance: This technique provides unambiguous evidence of the ligand's coordination mode (bidentate vs. tridentate) and the overall geometry of the complex.[13]
4. Determination of Stability Constants
-
Objective: To quantify the thermodynamic stability of the metal-ligand complex.
-
Method: Potentiometric pH titration is a common method.[14]
-
Procedure:
-
Prepare solutions of the ligand, metal ion, and a strong acid of known concentrations.
-
Titrate the solution containing the ligand and metal ion with a standardized solution of a strong base.
-
Record the pH at each addition of the base.
-
-
Analysis: The titration data is used to calculate the formation or stability constants (K) of the metal-ligand complex.[15][16] Higher stability constants indicate a more stable complex.[15]
Applications and Performance in Catalysis
Pyridine-containing ligands are widely used in homogeneous catalysis for various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.[1][2] The performance of a metal complex in a catalytic reaction is highly dependent on the nature of the ligand.
Logical Framework for Ligand Selection in Catalysis
Caption: Decision-making process for selecting a ligand in catalysis.
For instance, in palladium-catalyzed cross-coupling reactions, the ligand's ability to stabilize the active catalytic species and facilitate oxidative addition and reductive elimination steps is crucial.[8][17] The flexible tridentate nature of 2-(2-Aminoethylamino)-pyridine could offer a balance of stability and reactivity, potentially leading to highly efficient catalysts.
Safety and Handling
2-(2-Aminoethyl)-pyridine, the free base of the title compound, is corrosive and can cause severe skin burns and eye damage.[18] It is also harmful if swallowed or inhaled.[19] The dihydrochloride salt is also expected to be an irritant.[20] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[19] All manipulations should be carried out in a well-ventilated fume hood.[18]
Conclusion
This compound holds significant promise as a versatile tridentate ligand in coordination chemistry and catalysis. Its flexible structure and strong donor properties make it a compelling candidate for the formation of stable and reactive metal complexes. This guide has provided a framework for its comprehensive evaluation, from synthesis and characterization to performance assessment in catalytic applications. By following the outlined experimental protocols and considering the comparative data, researchers can effectively harness the potential of this and other novel ligands in their scientific endeavors.
References
- 1. alfachemic.com [alfachemic.com]
- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ijtsrd.com [ijtsrd.com]
- 16. osti.gov [osti.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
Safety Operating Guide
Navigating the Safe Handling of 2-(2-Aminoethylamino)-pyridine dihydrochloride: A Guide for Laboratory Professionals
For the adept researcher, scientist, or drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-(2-Aminoethylamino)-pyridine dihydrochloride. By understanding the inherent risks and adhering to the procedural guidance outlined herein, you can mitigate potential hazards and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles for pyridine derivatives.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Hazards:
-
Skin and Eye Irritation: Like many amine salts, this compound is expected to be a skin and eye irritant.[1] Direct contact can cause redness, itching, and inflammation.[1][4]
-
Respiratory Tract Irritation: As a solid, the dihydrochloride salt poses a risk of dust inhalation, which may lead to respiratory irritation.[1][4][9]
-
Toxicity: Aminopyridines, as a class, can be toxic if swallowed or absorbed through the skin.[4][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles. A face shield is recommended when handling larger quantities.[2][4] | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[4] | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A fully buttoned laboratory coat. Chemical-resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or when handling the powder outside of a fume hood.[5][11] | Prevents the inhalation of harmful dust particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages and corresponding safety measures.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above. All manipulations of the solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid generating dust. Use a container that is appropriate for the amount of material being handled and that can be securely closed.
-
Dissolution: If preparing a solution, add the solid to the solvent in a closed or covered vessel to prevent the release of any aerosols.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable cleaning agent and follow your institution's standard operating procedures.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and then eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[4]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Remove any contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][3] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][11]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[3][11]
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and chemical-resistant containers.
-
Labeling: Ensure the waste container is labeled with the full chemical name and any relevant hazard warnings.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Contact your institution's EHS department to arrange for the proper disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[9][11]
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. fishersci.com [fishersci.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-(2-Aminoethyl)pyridine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. uwwapps.uww.edu [uwwapps.uww.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

